1,3-dibromo-2-methyl-5-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDQAFSQPJJIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426763 | |
| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110127-07-6 | |
| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-dibromo-2-methyl-5-nitrobenzene. While specific biological pathway data for this compound is limited in publicly available literature, this document extrapolates its potential role in drug development based on the known reactivity of its functional groups and the broader class of nitroaromatic compounds.
Chemical Identity and Properties
This compound, also known by its synonym 2,6-dibromo-4-nitrotoluene, is a substituted aromatic compound. The precise CAS number for this compound can vary in commercial and chemical databases.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 2,6-Dibromo-4-nitrotoluene |
| CAS Number | 101581-06-0[1], 110127-07-6[2] |
| Molecular Formula | C₇H₅Br₂NO₂[2] |
| SMILES String | Cc1c(Br)cc(cc1Br)--INVALID-LINK--[O-] |
| InChI Key | HGDQAFSQPJJIFA-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 294.93 g/mol [3][4] |
| Physical Form | Solid[3] |
| Melting Point | 55 °C[4] |
| Boiling Point | 320.4 °C at 760 mmHg[4] |
| Density | 1.967 g/cm³[4] |
| Flash Point | 147.6 °C[4] |
| Storage Temperature | 2-8 °C[4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from benzene. The key steps involve electrophilic aromatic substitution reactions.
The following diagram illustrates a plausible synthetic pathway.
Caption: Multi-step synthesis of this compound from benzene.
This protocol is a representative method based on standard organic synthesis procedures for electrophilic aromatic substitution.
Step 1: Friedel-Crafts Alkylation of Benzene to Toluene
-
Setup: A dry, three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a mechanical stirrer.
-
Reaction: Benzene is placed in the flask with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Addition: Chloromethane (CH₃Cl) is added dropwise from the funnel.
-
Workup: The reaction is carefully quenched with water and the organic layer is separated, washed, dried, and distilled to yield toluene.
Step 2: Nitration of Toluene to p-Nitrotoluene [5]
-
Preparation of Nitrating Mixture: Concentrated nitric acid (HNO₃) is slowly added to an equal volume of concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.
-
Reaction: The nitrating mixture is added dropwise to toluene with vigorous stirring, maintaining the temperature below 10 °C. The methyl group directs nitration to the ortho and para positions.
-
Separation: The resulting mixture of o- and p-nitrotoluene is separated. The p-isomer, being a solid at room temperature, can often be separated from the liquid o-isomer by fractional distillation or crystallization.[5]
Step 3: Bromination of p-Nitrotoluene [5]
-
Reaction Setup: p-Nitrotoluene is dissolved in a suitable solvent in a flask protected from light, and a catalytic amount of iron(III) bromide (FeBr₃) is added.
-
Addition: An excess of liquid bromine (Br₂) is added slowly to the mixture. The methyl group is an ortho, para-director, while the nitro group is a meta-director. In p-nitrotoluene, the positions ortho to the methyl group are also meta to the nitro group, thus directing the two bromine atoms to these positions.[5]
-
Workup: The reaction mixture is washed with a solution of sodium bisulfite to remove excess bromine, followed by water and brine. The organic solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Chemical Reactivity and Applications
The unique arrangement of functional groups in this compound makes it a versatile intermediate in organic synthesis.[6]
-
Nucleophilic Aromatic Substitution: The bromine atoms can be replaced by various nucleophiles, a common strategy in the synthesis of complex organic molecules.[6]
-
Cross-Coupling Reactions: The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.[6]
-
Reduction of Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using reagents like tin (Sn) and hydrochloric acid (HCl).[6] This opens up a vast array of subsequent chemical transformations, including diazotization and amide bond formation.
Its value lies in its potential to be transformed into more complex end products, serving as a key building block in the synthesis of pharmaceutical intermediates and advanced photoresist chemicals.[6]
Caption: Key reactivity pathways for this compound.
Potential Role in Drug Development
The biological activity of nitro compounds is often linked to their bioreduction.[9] In low-oxygen environments, such as those found in solid tumors or certain bacteria, the nitro group can be reduced by cellular reductases. This process can generate reactive nitroso and hydroxylamine intermediates, or nitro anion radicals, which can lead to cellular damage and toxicity.[7] This mechanism makes nitroaromatics valuable as hypoxia-activated prodrugs.[9]
Therefore, this compound could serve as a precursor for novel therapeutics. The amine derivative, obtained via nitro reduction, is a common starting point for building more complex drug candidates. The bromine atoms offer sites for modification to fine-tune the molecule's steric and electronic properties, potentially influencing its binding to biological targets. However, it is crucial to note that the nitro group can also be a "toxicophore," and its presence in a drug candidate requires careful evaluation for potential mutagenicity and genotoxicity.[7][9]
References
- 1. This compound | 101581-06-0 [chemicalbook.com]
- 2. 1,3-Dibromo-2-methyl-5-nitro-benzene | CAS 110127-07-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound 110127-07-6 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. bartleby [bartleby.com]
- 6. nbinno.com [nbinno.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
physical properties of 2,6-dibromo-4-nitrotoluene
An In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-4-nitrotoluene
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of compounds is paramount. This guide provides a detailed overview of the physical characteristics of 2,6-dibromo-4-nitrotoluene, a chemical intermediate of interest in organic synthesis.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 2,6-dibromo-4-nitrotoluene. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |
| Molecular Weight | 294.93 g/mol | [1][2] |
| Appearance | Pale yellow to yellow crystals or powder | [3][4][5] |
| Melting Point | 50.0-59.0 °C | [3][4][5] |
| 55 °C | [1] | |
| 56 °C | [2] | |
| Boiling Point | 320.4 °C at 760 mmHg | [1] |
| Density | 1.967 g/cm³ | [1] |
| Flash Point | 147.6 °C | [1] |
| Vapor Pressure | 0.000598 mmHg at 25 °C | [1] |
| Refractive Index | 1.625 | [1] |
| LogP (Octanol/Water) | 3.95140 | [1] |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 294.86665 u | [1] |
Experimental Protocols: Synthesis
While specific experimental protocols for the determination of each physical property are not detailed in the provided search results, the synthesis of 2,6-dibromo-4-nitrotoluene is a key procedure for obtaining the compound for analysis. A general laboratory synthesis can be performed starting from benzene.[6][7]
A plausible multi-step synthesis involves:
-
Friedel-Crafts Alkylation of Benzene: Benzene is first methylated to form toluene using a methyl halide (e.g., chloromethane) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7]
-
Nitration of Toluene: The resulting toluene undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction yields a mixture of ortho- and para-nitrotoluene. The para-isomer, p-nitrotoluene, is the desired intermediate and can be separated from the ortho-isomer by fractional distillation.[7]
-
Bromination of p-Nitrotoluene: The separated p-nitrotoluene is then subjected to bromination. This is an electrophilic aromatic substitution reaction where two bromine atoms are introduced onto the aromatic ring at the positions ortho to the methyl group. This is achieved by reacting p-nitrotoluene with an excess of bromine (Br₂) in the presence of a catalyst, typically iron(III) bromide (FeBr₃), to yield the final product, 2,6-dibromo-4-nitrotoluene.[7]
It is important to note that the reaction conditions, such as temperature and reaction time, for each step need to be carefully controlled to ensure the desired product is obtained with a good yield.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis of 2,6-dibromo-4-nitrotoluene from benzene.
Caption: Logical workflow for the synthesis of 2,6-dibromo-4-nitrotoluene.
References
- 1. lookchem.com [lookchem.com]
- 2. 2,6-dibromo-4-nitrotoluene [stenutz.eu]
- 3. 2,6-Dibromo-4-nitrotoluene, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,6-Dibromo-4-nitrotoluene, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2,6-Dibromo-4-nitrotoluene, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. brainly.com [brainly.com]
- 7. bartleby [bartleby.com]
Molecular Weight Determination of 1,3-dibromo-2-methyl-5-nitrobenzene
This document outlines the determination of the molecular weight for the compound 1,3-dibromo-2-methyl-5-nitrobenzene. The molecular formula for this compound is C₇H₅Br₂NO₂.[1][2] The molecular weight is calculated by summing the atomic weights of its constituent atoms.
Component Atomic Weights
The standard atomic weights for the elements present in the compound are detailed below. These values are based on internationally recognized standards.
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Bromine | Br | 79.904[3][4][5] |
| Nitrogen | N | 14.007[6][7] |
| Oxygen | O | 15.999[8][9][10][11] |
Calculation of Molecular Weight
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
| Element | Symbol | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Bromine | Br | 2 | 79.904[3][4][5] | 159.808 |
| Nitrogen | N | 1 | 14.007[6][7] | 14.007 |
| Oxygen | O | 2 | 15.999[8][9][10][11] | 31.998 |
| Total | 294.930 |
Conclusion
The calculated molecular weight of this compound is 294.93 g/mol .[12] This value is consistent with the information available in chemical databases.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3-Dibromo-2-methyl-5-nitro-benzene | CAS 110127-07-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Bromine - Wikipedia [en.wikipedia.org]
- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. byjus.com [byjus.com]
- 6. Nitrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. princeton.edu [princeton.edu]
- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Regioselectivity of Electrophilic Bromination of m-Nitrotoluene
Abstract
This technical guide provides a comprehensive analysis of the regioselectivity observed during the electrophilic bromination of m-nitrotoluene. The directing effects of the methyl and nitro substituents are examined in detail to predict the major product isomers. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into the underlying principles governing electrophilic aromatic substitution reactions.
Introduction to Electrophilic Aromatic Substitution and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The regioselectivity of this reaction, or the position at which the electrophile substitutes, is significantly influenced by the nature of the substituents already present on the aromatic ring. These substituents can be broadly categorized as either activating or deactivating groups, which in turn direct incoming electrophiles to specific positions (ortho, meta, or para).
In the case of m-nitrotoluene, the benzene ring is substituted with both a methyl group (-CH3) and a nitro group (-NO2) in a meta-relationship. Understanding the interplay of the directing effects of these two groups is crucial for predicting the outcome of electrophilic bromination.
Directing Effects of Substituents in m-Nitrotoluene
The Methyl Group: An Activating Ortho-, Para-Director
The methyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[1][2] It directs incoming electrophiles to the ortho and para positions relative to itself. This directing effect is a consequence of two main factors:
-
Inductive Effect: The methyl group is electron-donating by induction, pushing electron density into the benzene ring and making it more nucleophilic.
-
Hyperconjugation: The sigma electrons of the C-H bonds in the methyl group can overlap with the pi system of the benzene ring, further stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack.[1]
The Nitro Group: A Deactivating Meta-Director
Conversely, the nitro group is a strongly deactivating substituent, significantly slowing down the rate of electrophilic aromatic substitution.[3][4][5] It directs incoming electrophiles to the meta position. The deactivating and meta-directing nature of the nitro group stems from:
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the ring inductively.
-
Resonance Effect: The nitro group withdraws electron density from the ring through resonance, particularly from the ortho and para positions, which are left with a partial positive charge. This makes these positions less susceptible to attack by an electrophile.[4]
Regioselectivity in the Electrophilic Bromination of m-Nitrotoluene
In m-nitrotoluene, the directing effects of the activating methyl group and the deactivating nitro group are in competition. The general rule of thumb in such cases is that the more activating group exerts the dominant influence on the position of substitution.[6]
The available positions for bromination on the m-nitrotoluene ring are C2, C4, C5, and C6. Let's analyze the directing effects at each position:
-
Position C2: Ortho to the methyl group and ortho to the nitro group. This position is activated by the methyl group but strongly deactivated by the nitro group.
-
Position C4: Para to the methyl group and ortho to the nitro group. This position is activated by the methyl group but strongly deactivated by the nitro group.
-
Position C5: Meta to the methyl group and meta to the nitro group. This position is not significantly influenced by the methyl group's directing effect and is the least deactivated position by the nitro group.
-
Position C6: Ortho to the methyl group and meta to the nitro group. This position is activated by the methyl group and less deactivated by the nitro group compared to the ortho and para positions relative to the nitro group.
Based on the dominant directing effect of the activating methyl group, the incoming electrophile will preferentially substitute at the positions ortho and para to it. This leads to the formation of 2-bromo-3-nitrotoluene, 4-bromo-3-nitrotoluene, and 6-bromo-3-nitrotoluene. Among these, steric hindrance at the C2 position, being flanked by both the methyl and nitro groups, may reduce the yield of the 2-bromo isomer. Therefore, the major products are expected to be 4-bromo-3-nitrotoluene and 6-bromo-3-nitrotoluene .
Quantitative Data on Product Distribution
| Possible Product | Position of Bromination | Directing Effects | Expected Yield |
| 4-Bromo-3-nitrotoluene | C4 (para to -CH3) | Activated by -CH3, Deactivated by -NO2 | Major Product |
| 6-Bromo-3-nitrotoluene | C6 (ortho to -CH3) | Activated by -CH3, Deactivated by -NO2 | Major Product |
| 2-Bromo-3-nitrotoluene | C2 (ortho to -CH3) | Activated by -CH3, Deactivated by -NO2, Sterically hindered | Minor Product |
| 5-Bromo-3-nitrotoluene | C5 (meta to -CH3) | Not directed by -CH3, Least deactivated by -NO2 | Minor Product |
Experimental Protocol for Electrophilic Bromination
The following is a general experimental protocol for the electrophilic bromination of an aromatic compound, which can be adapted for m-nitrotoluene.
Materials:
-
m-Nitrotoluene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-nitrotoluene in a suitable anhydrous solvent.
-
Add a catalytic amount of iron(III) bromide or iron filings to the flask.
-
From a dropping funnel, add a stoichiometric amount of bromine dissolved in the same anhydrous solvent dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture.
-
The isomeric products can be separated and purified by techniques such as fractional distillation or column chromatography.
Visualizations
Reaction Mechanism of Electrophilic Bromination
Caption: Reaction mechanism for the electrophilic bromination of m-nitrotoluene.
Directing Effects on m-Nitrotoluene
Caption: Summary of directing effects and reactivity at different positions of m-nitrotoluene.
Conclusion
The regioselectivity of the electrophilic bromination of m-nitrotoluene is primarily governed by the activating, ortho-, para-directing methyl group, which overrides the deactivating, meta-directing effect of the nitro group. Consequently, the major products are the isomers resulting from bromination at the positions para and ortho to the methyl group, namely 4-bromo-3-nitrotoluene and 6-bromo-3-nitrotoluene. Steric hindrance may play a role in reducing the yield of the isomer brominated at the C2 position. This understanding of competing directing effects is essential for the rational design of synthetic routes involving polysubstituted aromatic compounds.
References
Spectroscopic Analysis of 1,3-dibromo-2-methyl-5-nitrobenzene: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 1,3-dibromo-2-methyl-5-nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of the spectroscopic characteristics of this molecule. In the absence of publicly available experimental spectra, this guide utilizes predicted data to facilitate compound identification and characterization.
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on computational algorithms and provide an expected spectroscopic profile for the compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Splitting Pattern | Integration | Assignment |
| 8.12 | d | 1H | H-4 |
| 7.95 | d | 1H | H-6 |
| 2.50 | s | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz. d: doublet, s: singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 149.5 | C-5 |
| 141.0 | C-2 |
| 135.0 | C-6 |
| 130.0 | C-4 |
| 125.0 | C-1 |
| 120.0 | C-3 |
| 23.0 | -CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz.
Table 3: Predicted IR Spectral Data for this compound
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 2970-2850 | C-H stretch (aliphatic) |
| 1590-1575, 1475-1450 | C=C stretch (aromatic) |
| 1530-1500 | N-O asymmetric stretch (nitro group) |
| 1350-1330 | N-O symmetric stretch (nitro group) |
| 800-600 | C-Br stretch |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of solid organic compounds. These methods are standard procedures and would be applicable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.5-0.7 mL. The solution must be free of any particulate matter.
-
Instrumentation : The NMR tube is placed in the spectrometer's probe.
-
Data Acquisition :
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically performed.
-
For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each carbon.[1]
-
The number of scans is adjusted to obtain an adequate signal-to-noise ratio.
-
-
Data Processing :
-
The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation : The sample is brought into firm contact with the crystal using a pressure clamp.
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then collected. The instrument measures the infrared light that is absorbed by the sample.
-
-
Data Processing : The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Another method for solid samples is the KBr pellet method.[2]
-
Sample Preparation : 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[2] This mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
-
Instrumentation : The KBr pellet is placed in a sample holder in the path of the IR beam.
-
Data Acquisition : A background spectrum is typically run with an empty sample holder. The sample spectrum is then recorded.
-
Data Processing : The spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
Visualizations
The following diagrams illustrate the relationship between the molecular structure and its spectroscopic data, as well as a general workflow for spectroscopic analysis.
Caption: Relationship between molecular structure and spectral data.
Caption: A generalized workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-methyl-5-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,3-dibromo-2-methyl-5-nitrobenzene, a key chemical intermediate. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, provides a framework for understanding and determining its solubility. It outlines the general principles governing the solubility of solid organic compounds and presents a detailed, standardized experimental protocol for solubility measurement. Furthermore, a logical diagram illustrates the key factors influencing the dissolution process. This guide serves as a foundational resource for researchers handling this compound, enabling them to systematically determine its solubility in solvents relevant to their specific applications.
Introduction to this compound
This compound (CAS No: 110127-07-6), with the molecular formula C₇H₅Br₂NO₂, is an aromatic compound featuring a benzene ring substituted with two bromine atoms, a methyl group, and a nitro group. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. Physical properties such as solubility are critical for its effective use in reaction setups, purification processes, and formulation development.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound in common organic solvents has been published. The following table is presented as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Acetone | e.g., 25 | Data not available | Data not available |
| e.g., Ethanol | e.g., 25 | Data not available | Data not available |
| e.g., Toluene | e.g., 25 | Data not available | Data not available |
| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available |
| e.g., Hexane | e.g., 25 | Data not available | Data not available |
Factors Influencing Solubility
The solubility of a solid organic compound like this compound in an organic solvent is governed by several factors, summarized by the principle "like dissolves like."
-
Polarity of Solute and Solvent: The presence of a nitro group imparts some polarity to the molecule, while the dibrominated methylbenzene structure is largely nonpolar. Therefore, it is expected to have higher solubility in moderately polar to nonpolar solvents.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.
-
Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.
-
Molecular Size and Shape: The relatively planar structure and molecular weight of the compound will influence its interaction with solvent molecules.
The interplay of these factors determines the extent to which this compound will dissolve in a given solvent.
Caption: Factors influencing the solubility of a solid compound in a liquid solvent.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.
4.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
4.2. Experimental Workflow
The general workflow for determining solubility is depicted below.
Caption: Experimental workflow for the gravimetric determination of solubility.
4.3. Step-by-Step Procedure
-
Preparation: Add a known mass of the chosen organic solvent to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is necessary.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being collected.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporation dish. Gently evaporate the solvent using a stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the evaporation dish containing the solid residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (Mass of residue / Mass of supernatant withdrawn - Mass of residue) * 100
To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.
4.4. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.
Conclusion
While published quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for researchers to determine this crucial physical property. By understanding the factors that influence solubility and following the detailed experimental protocol, scientists and drug development professionals can generate reliable data to support their research and development activities. The methodologies and principles outlined herein are fundamental to the successful handling and application of this and other solid organic compounds.
The Synthetic Versatility of Substituted Dibromo-nitrobenzenes: A Technical Guide to Their Applications
Researchers, scientists, and professionals in drug development are increasingly turning to substituted dibromo-nitrobenzene compounds as versatile building blocks for a wide array of applications, from life-saving pharmaceuticals to cutting-edge organic electronics. The unique arrangement of nitro and bromo substituents on the benzene ring provides a powerful platform for complex molecular engineering, enabling the synthesis of novel compounds with significant biological activity and material properties.
Substituted dibromo-nitrobenzenes are key intermediates in the synthesis of a diverse range of molecules, including kinase inhibitors for cancer therapy, potent agrochemicals, and efficient emitters for Organic Light-Emitting Diodes (OLEDs). The reactivity of the bromine atoms, coupled with the directing and electron-withdrawing effects of the nitro group, allows for selective and high-yield transformations, making these compounds a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth overview of their applications, supported by quantitative data, detailed experimental protocols, and visualizations of key synthetic and biological pathways.
Pharmaceutical Applications: Engineering Kinase Inhibitors
Substituted dibromo-nitroanilines, readily derived from their dibromo-nitrobenzene precursors, are a critical scaffold in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth and proliferation. The dibromo-nitroaniline core allows for the strategic introduction of various functional groups to optimize binding affinity and selectivity for the target kinase.
Quantitative Data: Anticancer Activity of N-Substituted 2-Nitroaniline Derivatives
The following table summarizes the in vitro anticancer activity of selected N-substituted 2-nitroaniline derivatives, demonstrating the impact of substitution on their cytotoxic potency.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |
| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |
| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |
Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a substituted dibromo-nitrobenzene with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.
Materials:
-
1,4-Dibromo-2-nitrobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 1,4-dibromo-2-nitrobenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Signaling Pathway: The Akt/mTOR Pathway
Many kinase inhibitors derived from dibromo-nitrobenzene precursors target key signaling pathways involved in cancer cell growth and survival, such as the Akt/mTOR pathway.
Caption: The Akt/mTOR signaling pathway and the inhibitory point of a kinase inhibitor.
Materials Science: Building Blocks for Organic Electronics
In the realm of materials science, substituted dibromo-nitrobenzenes are valuable precursors for the synthesis of organic semiconductors used in OLEDs. The ability to introduce different aromatic and heterocyclic groups via cross-coupling reactions allows for the fine-tuning of the electronic properties of the final materials, leading to enhanced quantum efficiency and device stability.
Quantitative Data: Suzuki-Miyaura Coupling Yields
The yield of Suzuki-Miyaura coupling reactions is highly dependent on the electronic nature of the substituents on the boronic acid.
| Arylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-CF₃ (electron-withdrawing) | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 78 |
Experimental Protocol: Synthesis of an OLED Emitter Precursor
This protocol describes the synthesis of a biaryl compound, a common core for phosphorescent emitters in OLEDs, starting from a dibromo-nitrobenzene.
Materials:
-
1,3-Dibromo-5-nitrobenzene (1.0 equiv)
-
Carbazole-9-ylphenylboronic acid (2.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
SPhos (0.1 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (10:1)
Procedure:
-
In a glovebox, combine 1,3-dibromo-5-nitrobenzene, carbazole-9-ylphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vial.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the desired dicarbazolyl-nitrobenzene derivative.
Experimental Workflow: Multi-Step Synthesis of an OLED Emitter
The synthesis of complex organic molecules for OLEDs often involves a multi-step workflow.
Caption: A generalized workflow for the synthesis of an OLED emitter.
Agrochemical Applications: Precursors for Herbicides and Pesticides
The unique substitution patterns of dibromo-nitrobenzene derivatives make them valuable intermediates in the production of agrochemicals. The presence of bromine and nitro groups can enhance the biological activity and stability of the final products, leading to more effective herbicides and pesticides.
Experimental Protocol: Synthesis of a Herbicide Intermediate
This protocol outlines the reduction of a dibromo-nitrobenzene to a dibromoaniline, a common intermediate in the synthesis of various herbicides.
Materials:
-
1,4-Dibromo-2-nitrobenzene (1.0 equiv)
-
Iron powder (3.0 equiv)
-
Ammonium chloride (0.5 equiv)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 1,4-dibromo-2-nitrobenzene in a mixture of ethanol and water (4:1 v/v).
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it through a bed of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 2,5-dibromoaniline.
-
The product can be further purified by recrystallization or column chromatography.
The diverse reactivity and accessibility of substituted dibromo-nitrobenzene compounds ensure their continued importance in the development of new technologies and therapies. The ability to precisely tailor their molecular structure opens up a vast chemical space for the discovery of novel compounds with enhanced performance and biological activity. As research in these fields progresses, the demand for these versatile building blocks is expected to grow, further driving innovation in synthetic and medicinal chemistry.
An In-depth Technical Guide to the Safety and Handling of 1,3-Dibromo-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1,3-dibromo-2-methyl-5-nitrobenzene, a key aromatic intermediate in various synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally similar chemicals to provide a thorough overview of its properties, associated hazards, and best practices for its safe handling, storage, and disposal.
Chemical and Physical Properties
This compound is a solid organic compound characterized by a benzene ring substituted with two bromine atoms, a methyl group, and a nitro group.[1] This substitution pattern dictates its reactivity, making it a versatile substrate for nucleophilic and electrophilic substitution reactions.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,6-Dibromo-4-nitrotoluene | [2] |
| CAS Number | 110127-07-6 | [2][3] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1][2][3] |
| Molecular Weight | 294.93 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 55 °C | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Hazard Identification and GHS Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
It is prudent to handle this compound with the assumption that it is hazardous.
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection:
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
General Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling the compound.[6]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[10][11][12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[10][11][13]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][11][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][12]
Fire and Explosion Hazards
-
Flammability: The compound is a combustible solid.[3]
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[12]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen halides.[4]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2. Avoid creating dust.
-
Containment and Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly with a suitable solvent and then with soap and water.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[14] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for halogenated aromatic compounds.[14][15]
Experimental Protocols
General Synthetic Approach: Electrophilic Nitration
A plausible synthetic route to this compound involves the electrophilic nitration of a suitable dihalogenated toluene precursor.[16][17] The following is a general protocol based on similar reactions and should be optimized for specific laboratory conditions.
Materials:
-
Precursor (e.g., a dibromomethylbenzene)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a controlled temperature (typically 0-5 °C using an ice bath), slowly add the precursor to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the low temperature and stir the reaction mixture for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Note: This is a generalized procedure. The specific stoichiometry, reaction time, temperature, and purification method will need to be determined for the synthesis of this compound.
Visual Representations
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Safe handling workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3-Dibromo-2-methyl-5-nitro-benzene | CAS 110127-07-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound 110127-07-6 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. hsa.ie [hsa.ie]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. fishersci.com [fishersci.com]
- 13. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. capotchem.cn [capotchem.cn]
- 15. BROMINE [training.itcilo.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Selective Mono-Arylation of 1,3-Dibromo-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective mono-arylation of 1,3-dibromo-2-methyl-5-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple functional groups that allow for sequential and site-selective modifications. The protocols outlined herein are based on established palladium-catalyzed cross-coupling reactions and are intended to serve as a comprehensive guide for the synthesis of mono-arylated derivatives.
Introduction
This compound is a key intermediate for the synthesis of complex organic molecules. The presence of two bromine atoms at the C1 and C3 positions, a methyl group at C2, and a strong electron-withdrawing nitro group at C5 offers a unique platform for regioselective functionalization. The electronic and steric environment of the two bromine atoms allows for selective mono-arylation, providing a valuable handle for subsequent chemical transformations. This document focuses on three widely used palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Data Presentation: Comparative Performance of Mono-Arylation Reactions
The following table summarizes representative reaction conditions and expected outcomes for the selective mono-arylation of this compound. The data is compiled from analogous reactions on structurally similar di-halo-nitroaromatic compounds and serves as a guideline for achieving high selectivity and yield.
| Entry | Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >95:5 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 82 | >95:5 |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 90 | >98:2 |
| 4 | Buchwald-Hartwig | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 24 | 78 | >95:5 |
| 5 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 60 | 8 | 92 | >98:2 |
| 6 | Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | - | Et₃N/CuI | DMF | 25 | 12 | 88 | >95:5 |
Experimental Protocols
The following are detailed protocols for the selective mono-arylation of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to yield a mono-arylated product.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed 4:1 mixture of toluene and deionized water (10 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired mono-arylated product.
Protocol 2: Selective Mono-Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.[1]
Materials:
-
This compound
-
Amine (e.g., morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube and standard glassware
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
Protocol 3: Selective Mono-Sonogashira Coupling
This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated product.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the selective mono-arylation of this compound.
Caption: General experimental workflow for selective mono-arylation.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 1,3-dibromo-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1,3-dibromo-2-methyl-5-nitrobenzene. This versatile reaction allows for the selective formation of carbon-nitrogen (C-N) bonds, yielding either mono- or di-aminated products, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined below are based on established principles of palladium-catalyzed cross-coupling reactions and provide guidance on achieving desired selectivity.[1][2]
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[1][3] The substrate, this compound, presents an interesting case for this transformation due to the presence of two bromine atoms with different steric and electronic environments, as well as an electron-withdrawing nitro group. This allows for the potential of selective mono-amination or exhaustive di-amination, depending on the reaction conditions.[4]
The bromine atom at the C1 position is flanked by a methyl group, making it more sterically hindered than the bromine at the C3 position. Conversely, both bromine atoms are meta to the strongly electron-withdrawing nitro group, which activates them towards oxidative addition to the palladium catalyst. By carefully selecting the palladium precursor, ligand, base, and reaction stoichiometry, one can favor the formation of either the mono- or di-aminated product. Bulky phosphine ligands are often employed to promote mono-arylation selectivity.[4]
Data Presentation
The following tables summarize typical reaction conditions for achieving selective mono-amination and di-amination of this compound. These conditions are based on protocols for structurally similar dihaloarenes and electron-deficient aryl halides. Optimization may be required for specific amine coupling partners.
Table 1: Reaction Conditions for Selective Mono-amination
| Parameter | Condition |
| Substrate | This compound |
| Amine | 1.0 - 1.2 equivalents |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) |
| Base | NaOtBu (1.2-1.5 equivalents) or Cs₂CO₃ (2.0 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Expected Major Product | 3-Amino-1-bromo-2-methyl-5-nitrobenzene |
Table 2: Reaction Conditions for Di-amination
| Parameter | Condition |
| Substrate | This compound |
| Amine | 2.2 - 2.5 equivalents |
| Palladium Precursor | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (4-10 mol%) |
| Ligand | Xantphos (4-10 mol%) or BrettPhos (4-10 mol%) |
| Base | NaOtBu (2.5 - 3.0 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 100-120 °C |
| Reaction Time | 24-48 hours |
| Expected Product | 1,3-Diamino-2-methyl-5-nitrobenzene derivative |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Selective Mono-amination of this compound
This protocol aims for the selective reaction at the less sterically hindered C3 position.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary alkylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), and XPhos (0.02-0.04 mmol, 2-4 mol%).
-
Add NaOtBu (1.2-1.5 mmol).
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Add the amine (1.0-1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Protocol 2: Di-amination of this compound
This protocol is designed for the exhaustive amination at both C1 and C3 positions.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary alkylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Anhydrous ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02-0.05 mmol, 2-5 mol%), and Xantphos (0.04-0.10 mmol, 4-10 mol%).
-
Add NaOtBu (2.5-3.0 mmol).
-
Add anhydrous dioxane (10-15 mL) via syringe.
-
Add the amine (2.2-2.5 mmol) to the reaction mixture.
-
Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the di-aminated product.
Visualizations
References
Application Notes and Protocols for the Chemoselective Reduction of the Nitro Group
For researchers, scientists, and drug development professionals, the chemoselective reduction of a nitro group to a primary amine is a critical transformation in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The primary challenge lies in achieving this reduction with high efficiency and selectivity in the presence of other reducible functional groups. This document provides a comprehensive overview of various methods, their applications, and detailed experimental protocols.
Introduction
The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions is paramount to avoid the undesired reduction of other sensitive moieties such as halogens, carbonyls, esters, nitriles, and alkenes. The most common strategies for chemoselective nitro group reduction include catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.
Decision-Making Workflow for Reagent Selection
The selection of an appropriate reducing agent is dictated by the other functional groups present in the molecule. The following diagram illustrates a decision-making workflow to guide the choice of reagents for the chemoselective reduction of a nitro group.
Caption: Decision workflow for selecting a chemoselective nitro reduction reagent.
Comparative Data of Common Reduction Methods
The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Reducing System | Hydrogen Source | Typical Solvents | Yield (%) | Selectivity & Notes |
| Catalytic Hydrogenation | ||||
| H₂, Pd/C | H₂ gas | Ethanol, Methanol, EtOAc | >90 | Highly efficient but can reduce alkenes, alkynes, benzyl ethers, and cause dehalogenation.[1][2] |
| H₂, Raney Ni | H₂ gas | Methanol, Ethanol | 85-95 | Preferred over Pd/C to prevent dehalogenation of aryl halides (Cl, Br, I).[1][3] |
| H₂, Pt/C (sulfided) | H₂ gas | Acetonitrile, THF | 80-95 | Excellent for preserving halogens, even activated heteroaryl halides.[1][4] |
| Transfer Hydrogenation | ||||
| Pd/C, Ammonium formate | HCOONH₄ | Methanol, Ethanol | 85-95 | Milder conditions than H₂ gas. Optimization may be needed to preserve sensitive groups like alkenes.[1] |
| Pd/C or Pt/C, 1,4-cyclohexadiene | 1,4-cyclohexadiene | Various | >90 | Rapid reactions, often complete within minutes with microwave heating. Pt/C is effective for substrates with labile halogens.[5] |
| Fe/CaCl₂ | Transfer Hydrogenation | Water | >90 | Tolerates halides, carbonyls, aldehydes, nitriles, and esters.[6] |
| Metal-Mediated Reductions | ||||
| Fe, NH₄Cl | Proton source from NH₄Cl/H₂O | Ethanol/Water, Methanol/Water | 80-95 | A classic, robust, and highly chemoselective method.[1][7] |
| SnCl₂·2H₂O | Electron donor | Ethanol, Ethyl Acetate | 85-95 | Mild and highly selective for nitro groups over carbonyls and nitriles.[1][3] |
| Zn, AcOH | Electron donor | Acetic Acid | 80-90 | Mild method for reducing nitro groups in the presence of other reducible groups.[3] |
| Other Methods | ||||
| Sodium Dithionite (Na₂S₂O₄) | Electron donor | Water, Dioxane/Water | 80-95 | Economical, metal-free alternative. Tolerates aldehydes, ketones, esters, and halogens.[1][8] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for a typical chemoselective nitro group reduction experiment.
Caption: General experimental workflow for nitro group reduction.
Protocol 1: Reduction using Fe/NH₄Cl
This method is robust and highly chemoselective, making it suitable for a wide range of substrates.[7]
Materials:
-
Aromatic nitro compound
-
Iron powder (<10 μm)
-
Ammonium chloride (NH₄Cl)
-
Ethanol or Methanol
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitro compound (1 equivalent) in a mixture of ethanol or methanol and water (e.g., 4:1 v/v).
-
To this solution, add ammonium chloride (5 equivalents) and iron powder (5 equivalents).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and water.
-
Carefully add a saturated solution of sodium bicarbonate to basify the aqueous layer.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or crystallization if necessary.
Protocol 2: Reduction using SnCl₂·2H₂O
This is a mild and highly selective method, particularly effective for substrates containing carbonyl groups.[1]
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the aromatic nitro compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add SnCl₂·2H₂O (5 equivalents) to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[1]
-
Extract the aqueous layer with ethyl acetate (3 times).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
Protocol 3: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
This method avoids the use of high-pressure hydrogen gas and is often effective under mild conditions.[1]
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
Procedure:
-
To a solution of the aromatic nitro compound (1 equivalent) in methanol or ethanol in a round-bottom flask, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol % by weight) to the mixture.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often exothermic.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate to obtain the product.
-
Purify if necessary.
Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)
This is an economical, metal-free method that is highly chemoselective and tolerates a variety of functional groups.[8]
Materials:
-
Aromatic nitro compound
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent system (e.g., Dioxane/water, Methanol/water)
-
Ethyl acetate
-
Saturated brine solution
Procedure:
-
Dissolve the aromatic nitro compound (1 equivalent) in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite (4 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[8]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[8]
-
Combine the organic extracts and wash with a saturated brine solution.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting amine as required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 1,3-Dibromo-2-methyl-5-nitrobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,3-dibromo-2-methyl-5-nitrobenzene as a versatile starting material for the preparation of key pharmaceutical intermediates. The strategic positioning of its functional groups—two bromine atoms amenable to cross-coupling reactions and a nitro group that can be readily reduced to an amine—renders it a valuable building block in medicinal chemistry. This document outlines detailed protocols for the transformation of this compound into a core intermediate, 3,5-dibromo-4-methylaniline, and its subsequent potential application in the synthesis of kinase inhibitors.
Overview of Synthetic Transformations
This compound serves as a precursor to 3,5-dibromo-4-methylaniline, a key intermediate in various synthetic routes for complex heterocyclic compounds. The primary transformations involve the reduction of the nitro group to an amine. The resulting aniline can then undergo a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, at the bromine-substituted positions.
Synthesis of 3,5-Dibromo-4-methylaniline from 4-Nitrotoluene
A common synthetic route to the aniline intermediate involves the bromination of a suitable nitrotoluene precursor, followed by the reduction of the nitro group. While these examples start from 4-nitrotoluene, the principles are directly applicable to the transformation of this compound to its corresponding aniline.
Quantitative Data for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) | Purity (%) |
| 1 | Bromination of 4-Nitrotoluene | Br₂, Fe | Chloroform | 24 h | 50 °C | 60 | - |
| 2 | Nitro Group Reduction | Na₂S₂O₄ | 2-Methoxyethanol, H₂O | 3 h | 110 °C | 75 | >97 (GC) |
Data is based on a multi-step synthesis of 3,5-dibromo-4-methylaniline from 4-nitrotoluene, as described in scientific literature. The purity of the final product was determined by Gas Chromatography (GC).
Experimental Protocols
Protocol for the Bromination of an Activated Aromatic Ring
This protocol describes a general method for the dibromination of an activated aromatic ring, such as a nitrotoluene derivative.
Materials:
-
Substituted Nitrotoluene (1.0 eq)
-
Bromine (Br₂) (2.2 eq)
-
Iron (Fe) powder (catalytic amount)
-
Chloroform (CHCl₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of the substituted nitrotoluene in chloroform, add iron powder.
-
Slowly add bromine to the mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the dibrominated product.
Protocol for the Reduction of the Nitro Group
This protocol details the reduction of a dinitrated aromatic compound to the corresponding diamine using sodium dithionite.
Materials:
-
Dibromo-nitro-substituted methylbenzene (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (excess)
-
2-Methoxyethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve the dibromo-nitro-substituted methylbenzene in a mixture of 2-methoxyethanol and water.
-
Heat the solution to 110 °C and add sodium dithionite portion-wise over 30 minutes.
-
Maintain the reaction at 110 °C for 3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 3,5-dibromo-4-methylaniline, which can be further purified by recrystallization or column chromatography.
Application in Pharmaceutical Synthesis: Kinase Inhibitors
3,5-Dibromo-4-methylaniline is a valuable intermediate for the synthesis of kinase inhibitors. The aniline moiety can participate in nucleophilic substitution or coupling reactions to form the core structures of these therapeutic agents. For example, it can be envisioned as a building block for analogs of multi-targeted kinase inhibitors like Dasatinib.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dibrominated Aromatics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on dibrominated aromatic substrates. This class of reactions is of paramount importance in medicinal chemistry and materials science for the synthesis of complex, unsymmetrically substituted aromatic compounds from readily available starting materials. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, including methods for selective mono-functionalization and sequential derivatization.
Introduction to Selective Cross-Coupling of Dibrominated Aromatics
Dibrominated aromatic compounds are versatile building blocks in organic synthesis. The two bromine atoms can be sequentially replaced with different functional groups, allowing for the construction of complex molecular architectures. The key to the successful selective functionalization of these substrates lies in controlling the reaction conditions to favor mono-substitution over di-substitution. This is typically achieved by using a substoichiometric amount of the coupling partner or by carefully selecting the catalyst, ligand, base, and reaction temperature to exploit the subtle differences in reactivity of the two C-Br bonds, especially after the first coupling has occurred.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl, which allows for selective coupling of a more reactive halogen in the presence of a less reactive one.[1] However, in the case of dibrominated aromatics, the electronic and steric environment of the two bromine atoms dictates the regioselectivity of the first coupling. Subsequent coupling at the remaining C-Br bond is often more challenging due to the electronic changes in the aromatic ring and increased steric hindrance.
Application Note 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron reagent (boronic acid or ester) and an organic halide.[2] For dibrominated aromatics, this reaction can be controlled to achieve either mono- or di-arylation.
Data Presentation: Suzuki-Miyaura Coupling of Dibrominated Aromatics
| Dibromoarene | Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 4-Bromo-1,1'-biphenyl | 99 |
| 1,3-Dibromobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 3-Bromo-4'-methyl-1,1'-biphenyl | 98 |
| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 2-Bromo-5-phenylpyridine | 75-85 |
| 1,4-Dibromo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | Toluene/H₂O | RT | 4 | 4-Bromo-2-nitro-1,1'-biphenyl | 92 |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 2-Bromo-6-phenylpyridine | 85 |
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol 1: Selective Mono-Arylation of 1,4-Dibromobenzene
This protocol is designed for the selective mono-arylation of 1,4-dibromobenzene with phenylboronic acid.
-
Materials:
-
1,4-Dibromobenzene (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.002 equiv)
-
PCy₃·HBF₄ (0.004 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene
-
Water
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-dibromobenzene, phenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and water (typically in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-bromo-1,1'-biphenyl.
-
Protocol 2: Sequential Di-Arylation of 1,4-Dibromobenzene
This protocol describes the sequential introduction of two different aryl groups.
-
Perform the mono-arylation as described in Protocol 1 to synthesize and isolate the 4-bromo-1,1'-biphenyl intermediate.
-
To an oven-dried Schlenk flask, add the isolated 4-bromo-1,1'-biphenyl (1.0 equiv), the second arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equiv), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like K₃PO₄ (2.0 equiv).
-
Evacuate and backfill with an inert gas.
-
Add a solvent system such as 1,4-dioxane/water (4:1).
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the workup and purification procedure from Protocol 1 to isolate the unsymmetrical biaryl product.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[3] This reaction is particularly useful in drug discovery for the synthesis of arylamines.[1]
Data Presentation: Buchwald-Hartwig Amination of Dibrominated Aromatics
| Dibromoarene | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1,3-Dibromobenzene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 4-(3-Bromophenyl)morpholine | 85-95 |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 3-Butoxy-5-nitroaniline | ~90 |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 (MW) | 0.17 | 2-Anilino-13α-estrone 3-methyl ether | 95 |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | RT | 0.08 | 4-(4-Methoxyphenyl)morpholine | 90 |
Experimental Protocols: Buchwald-Hartwig Amination
Protocol 3: Selective Mono-Amination of 1,3-Dibromobenzene
This protocol is for the selective mono-amination of 1,3-dibromobenzene with morpholine.
-
Materials:
-
1,3-Dibromobenzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
BINAP (0.015 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and BINAP to an oven-dried Schlenk tube.
-
Add toluene, followed by 1,3-dibromobenzene and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Application Note 3: Sonogashira Cross-Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.
Data Presentation: Sonogashira Coupling of Dibrominated Aromatics
| Dibromoarene | Alkyne | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | 4-8 | 2-Bromo-6-(phenylethynyl)pyridine | ~70-80 (mono) |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80-100 | 12-24 | 2,6-Bis(phenylethynyl)pyridine | >80 (di) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 2-Amino-5-chloro-3-(hept-1-yn-1-yl)pyridine | 88 |
Experimental Protocols: Sonogashira Coupling
Protocol 4: Selective Mono-Alkynylation of 2,6-Dibromopyridine [4]
This protocol aims for the mono-alkynylation of 2,6-dibromopyridine.
-
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.[4]
-
Add anhydrous, degassed DMF, followed by triethylamine.[4]
-
Degas the mixture by bubbling with argon for 10-15 minutes.[4]
-
Add the terminal alkyne dropwise to the reaction mixture.[4]
-
Heat the reaction to a temperature between 60-80 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.[4]
-
Protocol 5: Di-alkynylation of 2,6-Dibromopyridine [4]
This protocol is for the substitution of both bromine atoms.
-
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Terminal Alkyne (2.5 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Et₃N (4.0 equiv)
-
Anhydrous, degassed DMF
-
-
Procedure:
-
Follow steps 1-3 from Protocol 4, adjusting the catalyst and co-catalyst loading.[4]
-
Add the terminal alkyne (2.5 equivalents) to the reaction mixture.[4]
-
Heat the reaction to a temperature between 80-100 °C and monitor its progress.[4]
-
Follow the workup and purification steps as described in Protocol 4 to isolate the di-alkynylated product.[4]
-
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1,3-Dibromo-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1,3-dibromo-2-methyl-5-nitrobenzene as a versatile starting material. The strategic positioning of the bromo, methyl, and nitro functionalities on the benzene ring offers a unique platform for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined herein focus on the initial reduction of the nitro group to an amine, followed by subsequent cyclization reactions to afford benzimidazoles and other related N-heterocycles. While direct synthesis of heterocycles from the title compound is not widely reported, its derivatives, particularly the corresponding anilines and diamines, serve as key intermediates.
Introduction
This compound is a readily available aromatic compound whose functional groups provide multiple reaction sites for synthetic transformations. The two bromine atoms are amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amino group.[1] This amino functionality, in conjunction with the adjacent bromine atoms or after further substitution, can be exploited to construct a variety of fused heterocyclic systems. This document details the procedures for the transformation of this compound into key amine intermediates and their subsequent conversion into novel heterocyclic structures.
Key Synthetic Pathways
The primary strategy for the synthesis of novel heterocycles from this compound involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine to furnish 2,6-dibromo-4-methyl-5-nitroaniline or, with further reduction of an additional nitro group (if introduced), a diamino derivative.
-
Heterocycle Formation: The resulting aromatic amine or diamine undergoes cyclization with appropriate reagents to form the desired heterocyclic ring system.
A potential, though less documented, alternative involves the direct palladium-catalyzed amination of one of the bromo positions, followed by intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromo-4-methyl-5-nitroaniline
This protocol describes the reduction of the nitro group of a related compound, 2,6-dibromo-4-nitroaniline, which serves as a model for the reduction of this compound.
Materials:
-
2,6-dibromo-4-nitroaniline
-
Sulfuric acid (60%)
-
Bromine
-
30% Hydrogen peroxide
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 27.6 g of p-nitroaniline in 220.0 g of 60% sulfuric acid.
-
Stir the mixture for 2 hours at room temperature.
-
Slowly add 35.2 g of bromine to the mixture while maintaining the temperature at 20-25 °C.
-
After the addition is complete, continue stirring for 4 hours at 20-25 °C.
-
Carefully add 25.0 g of 30% hydrogen peroxide, ensuring the temperature remains between 20-25 °C.
-
Stir for an additional 4 hours at the same temperature.
-
The product, 2,6-dibromo-4-nitroaniline, can be isolated by filtration, followed by washing with water and drying.
Expected Yield: This procedure, when applied to p-nitroaniline, results in a purity of 99.32%.[2] A similar yield and purity are anticipated for the analogous reaction with this compound.
Protocol 2: Synthesis of a Novel Benzimidazole Derivative
This protocol outlines a general method for the synthesis of benzimidazoles from an ortho-phenylenediamine derivative, which can be conceptually applied to the diamine derived from this compound. The synthesis of the key intermediate, 4-methyl-3,5-dibromo-benzene-1,2-diamine, would first require the introduction and subsequent reduction of a second nitro group, a process not explicitly detailed in the search results but conceptually feasible.
Materials:
-
4-Methyl-3,5-dibromo-benzene-1,2-diamine (hypothetical intermediate)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., HCl)
-
Reflux condenser
Procedure:
-
Dissolve the 4-methyl-3,5-dibromo-benzene-1,2-diamine in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Add a catalytic amount of the chosen acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Data Presentation
| Starting Material | Intermediate | Reagents for Cyclization | Heterocyclic Product | Yield (%) | Purity (%) |
| This compound | 2,6-Dibromo-4-methyl-5-nitroaniline | - | - | N/A | >99 (anticipated) |
| 4-Methyl-3,5-dibromo-benzene-1,2-diamine | - | Benzaldehyde, HCl | 4,6-Dibromo-7-methyl-2-phenyl-1H-benzo[d]imidazole | N/A | N/A |
Note: The yields and purities for the synthesis of the novel benzimidazole are hypothetical as this specific reaction has not been reported in the searched literature. They are based on typical yields for similar benzimidazole syntheses.
Visualizations
Logical Workflow for Heterocycle Synthesis
Caption: Proposed synthetic pathway from this compound to a novel benzimidazole.
Signaling Pathway of a Potential Bioactive Heterocycle
While the biological activity of heterocycles derived from this compound is yet to be determined, many benzimidazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a target for such novel compounds.
Caption: A generic kinase signaling pathway potentially inhibited by a novel benzimidazole derivative.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space accessible from this versatile building block. The development of new synthetic routes to N-heterocycles is of paramount importance for the discovery of new therapeutic agents, and the methodologies described herein are intended to facilitate such endeavors. Further research is warranted to explore the full potential of this compound in the generation of diverse and biologically active heterocyclic libraries.
References
The Versatility of 1,3-Dibromo-2-methyl-5-nitrobenzene in Organometallic Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3-Dibromo-2-methyl-5-nitrobenzene, also known as 2,6-dibromo-4-nitrotoluene, is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. The presence of two bromine atoms at positions ortho to the methyl group and meta to the strongly electron-withdrawing nitro group offers unique opportunities for selective functionalization through various organometallic cross-coupling reactions. This differential reactivity allows for the stepwise introduction of diverse substituents, making it a valuable precursor in the synthesis of complex molecules, including pharmaceutical intermediates and novel materials.[1]
The electron-withdrawing nature of the nitro group enhances the electrophilicity of the C-Br bonds, facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[2] Furthermore, the steric hindrance provided by the ortho-methyl group can influence the regioselectivity of these reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of organometallic reagents, including organoboron, organotin, organozinc, and terminal alkynes, as well as amination reactions.
Application Notes
The strategic location of the bromo and nitro substituents on the toluene ring makes this compound an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction can be employed to introduce aryl or vinyl substituents. Due to the electronic effects of the nitro group, the C-Br bonds are activated towards oxidative addition to the palladium(0) catalyst. Selective mono- or di-arylation can potentially be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the catalyst system, and the reaction time.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing a direct route to substituted anilines from aryl halides.[3] The reaction of this compound with various primary or secondary amines can lead to the synthesis of novel substituted 4-methyl-3,5-dinitroaniline derivatives, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[4] By reacting this compound with various alkynes, acetylenic moieties can be introduced onto the aromatic ring. These alkynyl-substituted nitroaromatics can serve as precursors for more complex heterocyclic structures or be utilized in materials science applications.
Chemoselectivity: In dihalogenated substrates like this compound, achieving selective mono-functionalization is a key challenge. The reactivity of the two C-Br bonds can be influenced by both electronic and steric factors.[5] While electronically similar, the steric hindrance from the adjacent methyl group might allow for some degree of regioselectivity in mono-substitution reactions. Further derivatization of the remaining bromo group allows for the synthesis of unsymmetrical products.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Model Protocol)
This protocol is adapted from a similar procedure for the Suzuki coupling of 2,6-dibromo-4-nitroaniline.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-arylation or 2.2 mmol for di-arylation), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.
Protocol 2: Buchwald-Hartwig Amination of this compound (Model Protocol)
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[6]
Materials:
-
This compound
-
Amine (1.1 to 2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents per bromine)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and Xantphos (0.02-0.04 mmol) to an oven-dried Schlenk flask.
-
Add sodium tert-butoxide (1.4 mmol for mono-amination or 2.8 mmol for di-amination).
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent (10 mL) via syringe, followed by the amine (1.1 mmol for mono-amination or 2.2 mmol for di-amination).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne (Model Protocol)
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[7]
Materials:
-
This compound
-
Terminal alkyne (1.1 to 2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents per bromine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMF (10 mL), followed by triethylamine (2.0 mmol for mono-alkynylation or 4.0 mmol for di-alkynylation).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 mmol for mono-alkynylation or 2.2 mmol for di-alkynylation) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura coupling of a structurally similar compound, 2,6-dibromo-4-nitroaniline, with various arylboronic acids. This data can serve as a reference for expected yields and reaction conditions for this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-4-nitroaniline | 95 |
| 2 | 4-Methylphenylboronic acid | 2,6-Bis(4-methylphenyl)-4-nitroaniline | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-nitroaniline | 96 |
| 4 | 4-Chlorophenylboronic acid | 2,6-Bis(4-chlorophenyl)-4-nitroaniline | 90 |
| 5 | 3-Fluorophenylboronic acid | 2,6-Bis(3-fluorophenyl)-4-nitroaniline | 88 |
| Reaction conditions: 2,6-dibromo-4-nitroaniline (1 mmol), arylboronic acid (2.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (3 mmol), DMF/H₂O (4:1), 100 °C, 2-4 h. |
Mandatory Visualization
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 1,3-dibromo-2-methyl-5-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1,3-dibromo-2-methyl-5-nitrobenzene and its derivatives. The protocols cover recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) to achieve high purity of the target compounds, which are valuable intermediates in pharmaceutical and chemical synthesis.[1]
Introduction
This compound is a substituted aromatic compound whose chemical structure lends itself to a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules.[1] The presence of two bromine atoms allows for nucleophilic substitution or cross-coupling reactions, while the nitro group can be reduced to an amine, opening further synthetic pathways.[1] Achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. This document outlines three common and effective purification techniques.
Purification Techniques Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of these techniques may be necessary to achieve the highest purity standards.
| Technique | Principle | Typical Application | Purity Achievable |
| Recrystallization | Difference in solubility of the compound and impurities in a suitable solvent at different temperatures. | Final purification step, removal of small amounts of impurities. | >98% |
| Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[2] | Separation of isomers and other closely related impurities. | 95-99% |
| Preparative HPLC | High-resolution separation based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure. | High-throughput purification of compound libraries and isolation of high-purity standards. | >99% |
Experimental Protocols
Recrystallization
Recrystallization is a robust method for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful purification.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potentially suitable solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Pre-heat a funnel and a receiving flask.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Quantitative Data (Representative)
| Purification Stage | Yield | Purity (by HPLC) |
| Crude Product | 90-95% | 90-95% |
| After Recrystallization | 80-90% | >98% |
Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound derivatives.
Column Chromatography
Column chromatography is highly effective for separating this compound from isomers and other impurities with different polarities.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.
-
Allow the solvent to drain until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient could be from 100% hexane to a 9:1 hexane/ethyl acetate mixture.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified compound.
-
Quantitative Data (Representative)
| Parameter | Value |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Crude Purity | ~90% |
| Purity after Chromatography | >98% |
| Recovery | 75-85% |
Workflow for Column Chromatography
Caption: Workflow for column chromatography purification.
Preparative HPLC
For the highest purity, especially for analytical standards or in drug development, preparative HPLC is the method of choice.
Protocol: Reversed-Phase Preparative HPLC
-
System Preparation:
-
Use a preparative HPLC system equipped with a UV detector and a fraction collector.
-
Equilibrate a C18 column with the initial mobile phase composition.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from 60% B to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 254 nm.
-
-
Purification Run and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of the target compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
If necessary, lyophilize the remaining aqueous solution to obtain the final product.
-
Quantitative Data (Representative)
| Parameter | Value |
| Column | Preparative C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Sample Load | 50-200 mg per injection |
| Crude Purity | 95% |
| Purity after HPLC | >99.5% |
| Recovery | 85-95% |
Workflow for Preparative HPLC
Caption: Workflow for preparative HPLC purification.
Conclusion
The purification of this compound and its derivatives can be effectively achieved using recrystallization, column chromatography, or preparative HPLC. The choice of method will be dictated by the specific requirements of the research or development project. The protocols provided herein offer a solid foundation for optimizing the purification of these valuable chemical intermediates.
References
Application Notes and Protocols for the Nitration of Substituted Bromotoluenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nitration of substituted bromotoluenes. The synthesis of nitro-substituted bromotoluenes is a critical step in the development of various pharmaceutical compounds and fine chemicals. The regioselectivity of the nitration is highly dependent on the substitution pattern of the starting material, and understanding the experimental parameters that control isomer distribution is essential for achieving desired product outcomes.
Introduction
The nitration of substituted bromotoluenes is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The directing effects of the existing substituents—the electron-donating methyl group (-CH₃) and the electron-withdrawing but ortho-, para-directing bromine atom (-Br)—play a crucial role in determining the position of the incoming nitro group. This interplay of electronic and steric effects can lead to a mixture of isomeric products.
Experimental Overview
The general experimental setup for the nitration of substituted bromotoluenes involves the slow addition of the bromotoluene substrate to a pre-cooled mixture of concentrated nitric and sulfuric acids. The reaction temperature is carefully controlled to prevent over-nitration and side reactions. The work-up procedure typically involves quenching the reaction mixture with ice water, followed by extraction of the organic products, neutralization of residual acids, and purification of the desired isomers.
Quantitative Data Summary
Table 1: Reactants and Reagents for Nitration of Bromotoluenes
| Reactant/Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 2-Bromotoluene | C₇H₇Br | 171.03 | Substrate |
| 3-Bromotoluene | C₇H₇Br | 171.03 | Substrate |
| 4-Bromotoluene | C₇H₇Br | 171.03 | Substrate |
| Nitric Acid (conc.) | HNO₃ | 63.01 | Nitrating Agent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst & Dehydrating Agent |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Alternative Solvent/Reagent |
| Sodium Nitrate | NaNO₃ | 84.99 | Alternative Nitrating Agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Isomer Distribution in the Nitration of Substituted Bromotoluenes
| Substrate | Nitrating Agent/Conditions | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) | 4-Nitro Isomer (%) | 5-Nitro Isomer (%) | 6-Nitro Isomer (%) | Reference |
| 2-Bromotoluene | HNO₃/H₂SO₄ | - | - | - | - | - | Data not readily available |
| 3-Bromotoluene | HNO₃/H₂SO₄ | - | - | - | - | - | Data not readily available |
| 4-Bromotoluene | HNO₃ in Acetic Anhydride | Formation of adducts and substitution products observed | - | Major Product | - | - | [1] |
Note: The positions of the nitro group are relative to the methyl group at position 1.
Experimental Protocols
Safety Precaution: The following reactions involve the use of strong acids and produce exothermic reactions. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
General Protocol for Nitration of Bromotoluenes with Mixed Acid
This protocol can be adapted for 2-bromo, 3-bromo, and 4-bromotoluene.
Materials:
-
Substituted bromotoluene (1.0 eq)
-
Concentrated Nitric Acid (1.1 eq)
-
Concentrated Sulfuric Acid (2.0 eq)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the concentrated nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, slowly add the substituted bromotoluene dropwise from the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, which is a mixture of isomers, can be purified by fractional crystallization or column chromatography.
Protocol for Nitration of 2-Bromotoluene with Acetic Anhydride and Sodium Nitrate
This protocol offers an alternative to the mixed acid method.
Materials:
-
2-Bromotoluene (1.0 eq)
-
Acetic Anhydride (10 vol)
-
Sodium Nitrate (1.25 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a beaker equipped with a magnetic stir bar, dissolve 2-bromotoluene in acetic anhydride.
-
Add sodium nitrate to the solution and stir to create a suspension.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid. The solution will turn yellow and may become warm.
-
Stir the reaction mixture for 1 hour, maintaining a low temperature.
-
Pour the mixture over ice water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. As noted in the literature, separation of the resulting isomers is challenging.
Visualizations
Logical Relationship of Directing Effects
The regiochemical outcome of the nitration of substituted bromotoluenes is determined by the directing effects of the methyl and bromo substituents.
Caption: Directing effects in the nitration of bromotoluene.
Experimental Workflow for Nitration
The following diagram illustrates the general workflow for the nitration of substituted bromotoluenes.
Caption: General experimental workflow for nitration.
References
Troubleshooting & Optimization
preventing side reactions in the bromination of 3-nitrotoluene
Welcome to the technical support center for the bromination of 3-nitrotoluene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals prevent common side reactions and optimize the synthesis of the desired brominated products.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the electrophilic bromination of 3-nitrotoluene?
In the electrophilic bromination of 3-nitrotoluene, the major product is typically 4-bromo-3-nitrotoluene . This is due to the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an ortho-, para-director and an activating group, while the nitro group (-NO₂) is a meta-director and a deactivating group. The ortho- and para-directing influence of the activating methyl group is generally dominant, leading to substitution at the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the adjacent nitro group can disfavor substitution at the C2 position. The C4 position is para to the methyl group and ortho to the nitro group, making it electronically favorable for substitution.
Q2: What are the common side products in the bromination of 3-nitrotoluene?
Common side products include other isomeric monobrominated compounds and polybrominated products. The primary isomeric side products are:
-
2-bromo-3-nitrotoluene
-
5-bromo-3-nitrotoluene
-
2-bromo-5-nitrotoluene
Over-bromination can lead to the formation of dibromo-3-nitrotoluene isomers. The formation of these side products is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of isomeric side products?
To enhance the regioselectivity towards 4-bromo-3-nitrotoluene, careful control of reaction conditions is crucial. Key strategies include:
-
Choice of Brominating Agent and Catalyst: Using a milder brominating agent or a less active catalyst can increase selectivity.
-
Temperature Control: Running the reaction at lower temperatures generally favors the thermodynamically more stable product and can improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers.
Q4: What causes the formation of dibromo- and polybromo- side products, and how can it be prevented?
Dibromo- and polybromo- side products form when the initial monobrominated product undergoes further bromination. This is more likely to occur if:
-
Excess Bromine is Used: Employing a stoichiometric amount or a slight deficiency of the brominating agent relative to 3-nitrotoluene is critical.
-
Reaction Time is Too Long: Prolonged reaction times can lead to the bromination of the desired product. Monitoring the reaction progress by techniques like GC-MS or TLC is recommended to determine the optimal reaction time.
-
High Reaction Temperatures: Elevated temperatures can increase the rate of the second bromination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Sub-optimal reaction temperature. - Inefficient purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Adjust reaction conditions (catalyst, temperature, solvent) to improve selectivity (see protocols below). - Maintain the recommended reaction temperature; too low may slow the reaction, too high may promote side reactions. - Optimize purification method (recrystallization solvent, chromatography conditions). |
| High Percentage of Isomeric Side Products | - Reaction temperature is too high. - Inappropriate catalyst or solvent. - Steric and electronic effects favoring other isomers. | - Perform the reaction at a lower temperature to enhance regioselectivity. - Experiment with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃) or milder brominating agents (e.g., NBS in the presence of an acid catalyst). - Consider solvents of varying polarity. |
| Formation of Dibromo/Polybromo Products | - Excess brominating agent. - Reaction time is too long. - High reaction temperature. | - Use a precise stoichiometric amount of bromine (or other brominating agent). - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Maintain a controlled, lower reaction temperature. |
| Difficulty in Purifying the Final Product | - Similar physical properties of isomers (e.g., boiling points, solubility). - Oily product that is difficult to crystallize. | - Utilize fractional distillation if boiling points are sufficiently different. - Employ column chromatography with an optimized solvent system for better separation. - For recrystallization, screen a variety of solvents or solvent mixtures to find one that provides good differential solubility. |
Experimental Protocols
Protocol 1: Selective Monobromination of 3-Nitrotoluene using Br₂ and Iron Catalyst
This protocol aims to maximize the yield of 4-bromo-3-nitrotoluene while minimizing side reactions.
Materials:
-
3-Nitrotoluene
-
Liquid Bromine (Br₂)
-
Iron filings (Fe) or Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 3-nitrotoluene in the chosen inert solvent (e.g., dichloromethane).
-
Add a catalytic amount of iron filings or iron(III) bromide to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of liquid bromine dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by carefully adding a sodium bisulfite solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data on Isomer Distribution (Illustrative)
The following table provides an illustrative example of how reaction conditions can affect the product distribution. Actual results may vary based on specific experimental setup and execution.
| Brominating System | Solvent | Temperature (°C) | 4-bromo-3-nitrotoluene (%) | Other Monobromo Isomers (%) | Dibromo Products (%) |
| Br₂ / Fe | CCl₄ | 0-5 | ~75 | ~20 | ~5 |
| Br₂ / FeBr₃ | CH₂Cl₂ | 25 | ~70 | ~25 | ~5 |
| NBS / H₂SO₄ | CH₂Cl₂ | 25 | ~80 | ~15 | <5 |
Visualizations
Reaction Pathway and Side Products
The following diagram illustrates the primary reaction pathway for the bromination of 3-nitrotoluene and the formation of common side products.
Workflow for Preventing Side Reactions
This diagram outlines the logical workflow for minimizing side reactions during the bromination process.
Technical Support Center: Selective Reduction of Nitro Groups in Polyhalogenated Aromatics
Welcome to the technical support center for the selective reduction of nitro groups in polyhalogenated aromatic compounds. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in reducing a nitro group in a polyhalogenated aromatic compound?
The main challenge is achieving chemoselectivity—reducing the nitro group to an amine without causing dehalogenation (the removal of halogen atoms).[1][2] Halogen atoms on an aromatic ring, especially bromine and iodine, are susceptible to reduction under many catalytic hydrogenation conditions.[1]
Q2: I'm observing significant dehalogenation with Pd/C and H₂. What are my options?
Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause dehalogenation, particularly with aryl halides.[2] Here are some alternatives and troubleshooting steps:
-
Switch Catalysts: Consider using catalysts less prone to causing dehalogenation, such as Raney Nickel or sulfided platinum on carbon (Pt/C).[2][3][4]
-
Use Transfer Hydrogenation: Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine hydrate or ammonium formate in the presence of Pd/C, can offer better selectivity.[1][2] The reaction conditions can often be milder.
-
Non-Catalytic Methods: Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media (Fe/HCl) are excellent choices as they generally do not cause dehalogenation.[2][4][5]
Q3: Can I selectively reduce one nitro group in a dinitro-polyhalogenated aromatic compound?
Yes, selective monoreduction is possible, but it requires careful control of reaction conditions. Using reagents like sodium sulfide (Na₂S) can sometimes selectively reduce one nitro group in the presence of others.[4][6] For some substrates, dinitro compounds can be selectively reduced at room temperature with a higher catalyst loading.[1]
Q4: My starting material contains other reducible functional groups like a ketone or an ester. How do I ensure selectivity for the nitro group?
This is a common challenge. Here's a brief guide:
-
For Ketones/Aldehydes: Use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is highly selective for the nitro group over carbonyls.[2]
-
For Esters/Amides: Standard catalytic hydrogenation (H₂, Pd/C) is often efficient and won't typically reduce esters or amides.[2] Alternatively, NaBH₄/FeCl₂ shows good selectivity for nitro groups over esters.[2]
-
For Nitriles: SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles.[2][7]
Q5: Are there any metal-free methods available to avoid potential metal contamination?
Yes, several metal-free methods have been developed. One such method involves using tetrahydroxydiboron as a reductant with 4,4'-bipyridine as an organocatalyst, which allows for a rapid and highly chemoselective reduction at room temperature.[2][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective reduction of nitro groups in polyhalogenated aromatics.
Problem 1: Low Yield of the Desired Halogenated Aniline
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time or temperature. However, be cautious as higher temperatures can sometimes lead to more side products.[1]- Increase the amount of reducing agent or catalyst loading. A lower catalyst loading can cause a substantial decrease in yield.[1] |
| Dehalogenation | - Switch to a more selective reducing system (see FAQ 2).- For catalytic systems, try milder conditions (e.g., lower temperature, lower hydrogen pressure). For some substrates, conducting the reaction at room temperature can prevent dehalogenation.[1] |
| Side Reactions | - Intermediate products like nitroso and hydroxylamine species can sometimes react with each other to form azo or azoxy compounds.[8] Ensure sufficient reducing agent is present to drive the reaction to the desired amine.- The in-situ-produced amino group can sometimes enhance reductive dehalogenation.[1] Milder reaction conditions can mitigate this. |
Problem 2: Significant Dehalogenation Observed
| Potential Cause | Troubleshooting Steps |
| Catalyst Choice | - Pd/C is highly active and often causes dehalogenation. Switch to Raney Nickel, which is often preferred for substrates where dehalogenation is a concern.[4]- Sulfided Pt/C with H₂ can be highly selective for nitro group reduction while preserving halogens.[2][3] |
| Reaction Conditions | - For transfer hydrogenation with Pd/C and hydrazine, microwave irradiation can lead to full reduction (including dehalogenation), while conventional reflux or room temperature conditions favor selective nitro reduction.[1]- Higher temperatures and pressures in catalytic hydrogenation increase the likelihood of dehalogenation.[1] |
| Substrate Reactivity | - The C-I bond is more susceptible to cleavage than C-Br, which is more susceptible than C-Cl.[1] For iodo- and bromo-substituted aromatics, milder, non-catalytic methods like SnCl₂ or Fe/HCl are often safer choices.[2] |
Data Presentation: Comparison of Reducing Systems
The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of halogens. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Method | Reducing Agent/Catalyst | Typical Solvent | Selectivity for Nitro over Halogen | Indicative Yield | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | Can cause dehalogenation, especially with Br and I. | >90% (if no dehalogenation) | [2][4] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | Good selectivity, often used to prevent dehalogenation. | >90% | [4] |
| Catalytic Hydrogenation | H₂, Sulfided Pt/C | Acetonitrile | Good selectivity for preserving halogens. | 80-90% | [2][3] |
| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Methanol | High selectivity under controlled temperature. | High | [1] |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Ethanol | Generally good selectivity, but optimization may be needed. | >90% | [2] |
| Metal/Acid Reduction | Fe, HCl/AcOH | Ethanol, Water | Excellent selectivity, robust method. | High | [2][4][5] |
| Metal/Acid Reduction | Sn, HCl | Ethanol | Good selectivity. | High | [5] |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Excellent selectivity, mild conditions. | High | [2][4] |
Experimental Protocols
Protocol 1: Selective Reduction using Hydrazine Hydrate and Pd/C
This protocol is adapted from a method for the highly selective reduction of halogenated nitroarenes.[1]
Materials:
-
Halogenated nitroarene (1 mmol)
-
10% Palladium on carbon (Pd/C) (13 mg)
-
Hydrazine hydrate (NH₂NH₂·H₂O) (10 mmol)
-
Methanol (5 mL)
Procedure:
-
To a solution of the halogenated nitroarene in methanol, add the 10% Pd/C catalyst.
-
Add hydrazine hydrate to the mixture.
-
For substrates prone to dehalogenation (e.g., those with electron-donating groups or multiple halogens), stir the reaction at room temperature.[1]
-
For more robust substrates, the reaction can be heated to reflux (around 80°C) for a short period (e.g., 5 minutes), but this increases the risk of dehalogenation.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the desired halogenated aniline.
Protocol 2: Selective Reduction using Tin(II) Chloride Dihydrate
This is a classic and reliable method for selective nitro group reduction in the presence of other sensitive functionalities, including halogens.[7]
Materials:
-
Polyhalogenated nitroarene (e.g., p-nitrobenzoic acid, 0.01 mol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.05 mol)
-
Absolute ethanol (20 mL)
Procedure:
-
A mixture of the polyhalogenated nitroarene and SnCl₂·2H₂O in absolute ethanol is heated at 70°C under a nitrogen atmosphere.[7]
-
The reaction is monitored by TLC. Typically, the starting material is consumed within 30 minutes.[7]
-
After the reaction is complete, the solution is allowed to cool and then poured into ice water.[7]
-
The pH is adjusted to be slightly basic (pH 7-8) by the addition of 5% aqueous sodium bicarbonate.[7]
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic phases are washed thoroughly with brine, treated with charcoal, and dried over sodium sulfate.[7]
-
Evaporation of the solvent under reduced pressure yields the product, which can be further purified if necessary.[7]
Visualizations
Troubleshooting Workflow for Selective Nitro Reduction
Caption: A decision-making workflow for troubleshooting dehalogenation issues.
General Reaction Pathway and Side Reactions
Caption: The desired reaction pathway and common undesired side reactions.
Experimental Workflow Diagram
Caption: A generalized workflow for a typical selective reduction experiment.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Page loading... [guidechem.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Reactions of 1,3-Dibromo-2-methyl-5-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-dibromo-2-methyl-5-nitrobenzene. It addresses the significant challenge of steric hindrance in reactions involving this substrate and provides practical troubleshooting advice and detailed protocols.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, particularly in palladium-catalyzed cross-coupling reactions.
Problem: Low to no yield in Suzuki-Miyaura or Buchwald-Hartwig amination reactions.
-
Question: My cross-coupling reaction with this compound is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?
-
Answer: Low reactivity is a common issue with this substrate due to the steric hindrance created by the ortho methyl group next to the bromine atoms. This congestion impedes the oxidative addition step in the catalytic cycle. Here is a systematic approach to troubleshoot the problem:
-
Evaluate Your Catalyst System (Ligand is Key): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of sterically hindered substrate. The choice of ligand is critical.[1]
-
Recommendation: Switch to a catalyst system known for coupling hindered substrates. This involves using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[2]
-
Primary Choices: Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or Hartwig's ligands (e.g., Josiphos) are designed to facilitate reactions at congested sites.[1][3]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands have also shown high efficiency for Suzuki-Miyaura couplings of sterically hindered substrates.[4]
-
-
Optimize the Base and Solvent: The choice of base and solvent can significantly influence the reaction rate and yield.
-
Base: For Suzuki couplings, stronger bases like t-BuOK or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[5]
-
Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used.[4][5] For Suzuki reactions, the addition of water can sometimes be beneficial.[6]
-
-
Increase Reaction Temperature and Time: Sterically hindered substrates often require more forcing conditions.
-
Recommendation: Gradually increase the reaction temperature. If the reaction is run at 80 °C, try increasing to 100-110 °C. Consider using a sealed tube or microwave irradiation to safely reach higher temperatures.[4][7] Extend the reaction time, monitoring by TLC or GC/LC-MS to check for product formation.
-
-
Check Reagent Quality: Ensure all reagents are pure and solvents are anhydrous (especially for Buchwald-Hartwig aminations). The boronic acid/ester used in Suzuki couplings can degrade over time.
-
Problem: Mono-substitution vs. Di-substitution Selectivity.
-
Question: I am trying to perform a selective mono-substitution on this compound, but I am getting a mixture of starting material, mono-substituted, and di-substituted products. How can I improve selectivity?
-
Answer: Controlling selectivity is challenging because bulky ligands that are effective at promoting the first substitution can remain coordinated to the product and facilitate a second, often faster, substitution.[8]
-
Stoichiometry: Carefully control the stoichiometry of your coupling partner. Use 1.0-1.2 equivalents for mono-substitution.
-
Reaction Time and Temperature: Use the mildest conditions possible that still afford a reasonable rate for the first substitution. Lower the temperature and monitor the reaction closely, stopping it once the desired mono-substituted product is maximized.
-
Ligand and Substrate Concentration: The rate of the second substitution can be influenced by the concentration of the aryl halide. Running the reaction with an excess of the di-bromo starting material may favor mono-arylation.[8]
-
Consider an Alternative Strategy: If palladium-catalyzed cross-coupling proves unselective, consider a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.[9][10] This may offer a different selectivity profile, although steric hindrance will still be a factor.[11]
-
Frequently Asked Questions (FAQs)
Q1: Which bromine is more likely to react first in a cross-coupling reaction?
The two bromine atoms are in electronically similar environments (both are ortho to the methyl group and meta to the nitro group). Therefore, the reaction is likely to be non-selective, leading to a mixture of 4-bromo-2-methyl-6-substituted-1-nitrobenzene and 2-bromo-6-methyl-4-substituted-1-nitrobenzene. Steric hindrance is the dominant factor, and both sites are significantly hindered.
Q2: Can I use a Nucleophilic Aromatic Substitution (SNAr) reaction instead of a cross-coupling reaction?
Yes, this is a viable alternative. The nitro group strongly activates the ring towards nucleophilic attack.[9][10] This approach is particularly useful for introducing strong nucleophiles like alkoxides, thiolates, or amines. However, the reaction will still be subject to steric hindrance from the adjacent methyl group, potentially requiring elevated temperatures.
Q3: What are the best practices for setting up a reaction with a sterically hindered substrate like this?
-
Inert Atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen, which can deactivate the palladium catalyst.
-
Anhydrous Solvents: Use dry, degassed solvents, especially for reactions sensitive to moisture like those involving strong bases or organometallic reagents.
-
Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more reproducible results than generating the catalyst in situ from a palladium source and a separate ligand.
-
Small-Scale Optimization: Before committing to a large-scale reaction, perform small-scale trials to screen different ligands, bases, and solvents to find the optimal conditions.
Q4: Are there any other types of cross-coupling reactions that might work?
Besides Suzuki and Buchwald-Hartwig, Stille coupling (using organotin reagents) is another powerful option that is often successful for the synthesis of sterically hindered biaryls.[12] The choice of reaction will depend on the availability of the required coupling partner and tolerance of other functional groups in your molecule.
Data Presentation
The following table summarizes typical results for a Suzuki-Miyaura coupling of a sterically hindered aryl bromide, demonstrating the critical effect of ligand choice on reaction yield. Researchers can use this format to tabulate their own optimization results.
Table 1: Ligand Effect on Suzuki-Miyaura Coupling of 2-Bromomesitylene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 5 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 10 | 95 |
| 5 | Pd-NHC Complex (2) | - | t-BuOK | Dioxane | 80 | 6 | > 99[4] |
This data is representative of trends observed for sterically hindered substrates and is not specific to this compound.
Experimental Protocols
The following are detailed, generalized protocols that can serve as a starting point for reactions with this compound. Note: These protocols should be adapted and optimized for the specific substrate and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add this compound (1.0 eq) and the arylboronic acid (1.1 eq for mono-coupling).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, approx. 0.1 M concentration).
-
Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq). Seal the tube with a septum.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Under an argon atmosphere, add anhydrous, degassed toluene, followed by the amine (1.2 eq).
-
Reaction Execution: Seal the tube and heat in a pre-heated oil bath at 100-110 °C.
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Mandatory Visualization
Caption: Steric hindrance from the ortho-methyl group impedes catalyst approach.
Caption: Decision tree for troubleshooting a failed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Solubility Challenges of 1,3-Dibromo-2-methyl-5-nitrobenzene in Organic Reactions: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, the poor solubility of key intermediates like 1,3-dibromo-2-methyl-5-nitrobenzene can present a significant hurdle in synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during reactions, ensuring smoother experimental workflows and more reliable outcomes.
Troubleshooting Guide: Enhancing Solubility for Improved Reactivity
Dealing with the limited solubility of this compound requires a systematic approach to solvent selection and reaction condition optimization. Below are common issues and actionable solutions.
Issue: Low or no reaction conversion due to poor solubility of this compound.
This is the most frequent challenge. When the starting material does not adequately dissolve in the reaction solvent, the concentration of the reactant in the solution phase is too low for an efficient reaction to occur.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for reactions involving this compound?
A1: Based on the polarity and structural similarity to other halogenated nitroaromatic compounds, it is advisable to start with polar aprotic solvents. A related compound, 1,3-dibromo-5-nitrobenzene, is known to be soluble in acetone and ethanol[1]. Therefore, solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are good starting points. For reactions requiring higher temperatures, consider solvents with higher boiling points such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
Q2: How can I quantitatively assess the solubility of this compound in different solvents?
A2: A simple method is to prepare a saturated solution at a specific temperature. Add an excess of the compound to a known volume of the solvent. Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. Afterwards, filter the solution to remove the undissolved solid and carefully evaporate the solvent from a known volume of the filtrate. The mass of the remaining solid will give you the solubility, which can be expressed in g/100 mL or mol/L.
Q3: Can sonication be used to improve the solubility of this compound?
A3: Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble solids. The high-frequency sound waves can help break down solid agglomerates and increase the surface area available for solvation, leading to a faster dissolution rate.
Q4: Are there any "green" solvent alternatives that can be used?
A4: While traditional polar aprotic solvents are often effective, exploring greener alternatives is encouraged. Solvents like 2-methyltetrahydrofuran (2-MeTHF) can be a more sustainable substitute for THF. For some reactions, particularly those involving phase-transfer catalysis, using water as a co-solvent can be a viable green chemistry approach[2].
Data Presentation: Solubility of Structurally Similar Compounds
| Compound | Solvent | Temperature (°C) | Solubility (mol fraction) |
| 3-Nitrobenzaldehyde | N,N-Dimethylformamide | 20 | 0.30 |
| 3-Nitrobenzaldehyde | Ethanol | 20 | 0.08 |
| 3-Nitrobenzaldehyde | n-Propanol | 20 | 0.07 |
| 3-Nitrobenzaldehyde | n-Butanol | 20 | 0.06 |
| 4-Nitrophthalimide | N,N-Dimethylformamide | Not Specified | High |
| 4-Nitrophthalimide | Acetone | Not Specified | High |
| 4-Nitrophthalimide | Ethyl Acetate | Not Specified | Moderate |
| 4-Nitrophthalimide | Methanol | Not Specified | Low |
| 4-Nitrophthalimide | Ethanol | Not Specified | Low |
| 4-Nitrophthalimide | Isopropanol | Not Specified | Low |
Data compiled from studies on the solubility of nitroaromatic compounds[3].
Experimental Protocols
Here are detailed methodologies for key experiments aimed at improving the solubility and reactivity of this compound.
Protocol 1: General Procedure for a Co-Solvent System in a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point for a Suzuki-Miyaura coupling where the aryl halide has poor solubility[4].
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add a degassed co-solvent mixture (e.g., 4:1 Dioxane/H₂O) to the flask via syringe. The presence of water can help dissolve the inorganic base[4].
-
Catalyst Introduction: In a separate vial, prepare a mixture of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed organic solvent. Add this catalyst mixture to the reaction flask.
-
Heating and Monitoring: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Protocol 2: General Procedure for a Reaction Under Reflux (Heating)
Heating a reaction to reflux can significantly increase the solubility of the reactants and the reaction rate[5].
-
Glassware Preparation: Ensure all glassware (a round-bottom flask and a condenser) is clean and dry. If necessary, oven-dry the glassware at 100 °C for at least 30 minutes and cool under an inert atmosphere.
-
Reagent Addition: To the round-bottom flask, add a magnetic stir bar and the reactants, including this compound and the chosen solvent.
-
Apparatus Assembly: Attach the condenser to the flask and secure it with a Keck clip. Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.
-
Heating: Place the flask in a heating mantle or an oil bath. The level of the heating medium should be just above the level of the reaction mixture[5].
-
Refluxing: Turn on the stirrer and the heat source. Increase the temperature until the solvent begins to boil and the vapor condenses and returns to the flask. Maintain this state for the duration of the reaction.
-
Cooling and Workup: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature before dismantling. Proceed with the appropriate workup and purification steps.
Protocol 3: General Procedure for a Nucleophilic Aromatic Substitution using Phase-Transfer Catalysis (PTC)
PTC is an effective technique for reactions between reactants in immiscible phases, which can be the case when one reactant is organic-soluble and the other is water-soluble[2][6].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and the organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase: In a separate beaker, dissolve the nucleophile (e.g., a sodium salt) in water.
-
Catalyst Addition: Add the aqueous solution to the flask containing the organic phase. Then, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or a crown ether).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. The PTC will facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs[6].
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, separate the two phases. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by recrystallization or column chromatography.
Visualizing Experimental Workflows
To aid in the decision-making process for optimizing reaction conditions, the following diagrams illustrate key experimental workflows.
Caption: Decision workflow for troubleshooting low reaction conversion.
Caption: Guide for selecting an appropriate solubility enhancement method.
References
Technical Support Center: Catalyst Removal in the Synthesis of 1,3-dibromo-2-methyl-5-nitrobenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup procedure to remove catalysts from reactions yielding 1,3-dibromo-2-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound and why must they be removed?
The synthesis of this compound typically involves electrophilic aromatic substitution reactions.[1] For the nitration step, a mixture of concentrated nitric acid and concentrated sulfuric acid is most frequently used, where sulfuric acid acts as the catalyst to generate the reactive nitronium ion (NO₂⁺).[2][3] For bromination steps, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron powder is common.[4]
Catalyst removal is critical for several reasons:
-
Product Stability: Residual acid catalysts can lead to product degradation over time or during subsequent reaction steps.
-
Reaction Control: Quenching the reaction and removing the catalyst effectively stops the reaction, preventing the formation of unwanted by-products or over-nitration/bromination.[5]
-
Downstream Processes: Catalysts can interfere with subsequent purification steps, such as chromatography, or poison catalysts used in later synthetic transformations (e.g., reduction of the nitro group).[5]
Q2: What is the primary function of quenching the reaction mixture with ice-water?
Quenching the reaction by pouring it onto ice or into cold water serves two main purposes. First, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of by-products.[5] Second, it dilutes the acid catalyst, effectively halting the reaction. For solid products like many nitroaromatic compounds, this dilution decreases their solubility, often causing the crude product to precipitate, which is the first step in its isolation.[5]
Q3: Why is it necessary to wash the organic extract with a basic solution like sodium bicarbonate?
Washing the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution is essential to neutralize and remove any residual strong acids like H₂SO₄ and HNO₃.[5][6] This is a crucial step because any remaining acid can interfere with purification methods like silica gel chromatography or cause the product to degrade during storage or upon heating.[5] This wash also helps in removing acidic organic by-products.[5] During the wash, it is important to vent the separatory funnel frequently as carbon dioxide gas is evolved.
Q4: What is the standard sequence of washing steps after extracting the product into an organic solvent?
A typical washing sequence for a crude nitroaromatic product is as follows:
-
Water Wash: An initial wash with water removes the bulk of the mineral acids.[5]
-
Alkaline Wash: A wash with a saturated sodium bicarbonate or dilute sodium hydroxide solution neutralizes remaining acids and removes acidic by-products.[5]
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water from the organic layer and aids in breaking emulsions, making the subsequent drying step more efficient.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product does not precipitate upon quenching. | The product is an oil or is soluble in the acidic aqueous mixture. | Perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers and proceed with the standard washing protocol.[5] |
| An emulsion forms during extraction. | Vigorous shaking or similar densities between the aqueous and organic layers. | To break the emulsion, add saturated brine to increase the ionic strength of the aqueous phase. Instead of shaking, gently rock or swirl the separatory funnel. If the emulsion persists, you can try filtering the mixture through a pad of celite or glass wool. Allowing the funnel to stand undisturbed for an extended period may also help.[5] |
| The final product is still acidic (tested with pH paper). | Insufficient washing with the basic solution. | Repeat the wash with the saturated sodium bicarbonate solution. Ensure the mixture is swirled sufficiently to allow for complete neutralization. Test the aqueous layer after separation to confirm it is basic. |
| The product has a reddish-brown color. | This may indicate the presence of residual bromine (from bromination steps) or iron salts. | To remove excess bromine, wash the organic solution with a saturated solution of sodium bisulfite until the color dissipates.[4] Thorough washing with water should remove water-soluble iron salts. For persistent color, purification by recrystallization or column chromatography may be necessary. |
| Low yield of the final product. | Incomplete reaction, product loss during transfers, or product degradation. | Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). Be careful during transfers and extractions to minimize mechanical losses. Avoid overly harsh workup conditions (e.g., using strong bases if the product is base-sensitive). |
Experimental Protocol: General Workup for Catalyst Removal
This protocol describes a standard procedure for quenching and isolating a crude product from a typical nitration reaction using a sulfuric acid catalyst.
-
Reaction Quenching:
-
Prepare a beaker with a substantial amount of crushed ice and cold deionized water.
-
Slowly and carefully pour the completed reaction mixture into the beaker of ice-water with stirring. This step should be performed in a fume hood.
-
-
Product Isolation (Precipitation):
-
If a solid product precipitates, continue stirring the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the solid on the funnel with several portions of cold water until the filtrate is neutral to pH paper.[5] Proceed to purification (e.g., recrystallization).
-
-
Product Isolation (Extraction):
-
If the product is an oil or does not precipitate, transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers in the separatory funnel.[5]
-
-
Washing and Neutralization:
-
Wash the combined organic extracts with water.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Separate the layers.
-
Wash the organic layer with saturated brine to facilitate drying.[5]
-
-
Drying and Solvent Removal:
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the solution over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Final Purification:
-
Purify the crude product by recrystallization or column chromatography as required.
-
Workup Procedure Workflow
References
Technical Support Center: Synthesis and GC-MS Analysis of 1,3-Dibromo-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and GC-MS analysis of 1,3-dibromo-2-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The synthesis of this compound, also known as 2,6-dibromo-4-nitrotoluene, typically proceeds via a two-step electrophilic aromatic substitution reaction. The process begins with the nitration of toluene to form a mixture of nitrotoluene isomers. The para-isomer, 4-nitrotoluene, is then isolated and subjected to bromination to yield the desired product.[1]
Q2: What are the expected byproducts in the synthesis of this compound?
A2: Byproduct formation is common in this synthesis. Expected byproducts include:
-
Monobrominated species: If the bromination reaction is incomplete, 2-bromo-4-nitrotoluene may be present.
-
Isomeric dibrominated products: Due to the directing effects of the methyl and nitro groups, other isomers such as 2,3-dibromo-4-nitrotoluene or 2,5-dibromo-4-nitrotoluene may form in smaller quantities.
-
Over-brominated species: If the reaction proceeds for too long or with excess bromine, tribrominated products could be generated.
-
Starting material: Unreacted 4-nitrotoluene may also be present in the final product mixture.
Q3: How can I identify this compound and its byproducts using GC-MS?
A3: Identification is achieved by a combination of retention time and mass spectral data. For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator. The molecular ion peak for this compound (C7H5Br2NO2) will exhibit a distinctive isotopic cluster.[2] Fragmentation patterns, such as the loss of a nitro group (NO2) or bromine atoms, will further aid in identification.
Q4: What are the key parameters to consider for the GC-MS analysis?
A4: Critical parameters for a successful GC-MS analysis include:
-
Column selection: A non-polar or medium-polarity column is generally suitable for separating aromatic isomers.
-
Injector temperature: This should be high enough to ensure complete volatilization of the analytes without causing thermal degradation. Nitroaromatic compounds can be thermally labile.
-
Oven temperature program: A temperature ramp is necessary to achieve good separation of the main product from closely eluting isomers and other byproducts.
-
MS detector settings: The mass range should be set to encompass the molecular weights of the expected products and byproducts.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low yield of the desired product | Incomplete nitration of toluene. Incomplete bromination of 4-nitrotoluene. Suboptimal reaction temperature or time. Inefficient purification. | Ensure the use of a sufficiently strong nitrating mixture (e.g., a mix of concentrated nitric and sulfuric acids). Use an appropriate amount of brominating agent and catalyst, and allow for sufficient reaction time. Optimize the reaction temperature and duration based on small-scale trial runs. Employ fractional crystallization or column chromatography for effective purification. |
| Presence of multiple peaks in the GC chromatogram | Formation of isomeric byproducts. Incomplete reaction leading to the presence of starting materials. Over-bromination resulting in tri- or poly-brominated species. | Optimize the GC temperature program for better separation of isomers. Confirm the identity of each peak by analyzing its mass spectrum and isotopic pattern. Adjust reaction stoichiometry and conditions to minimize byproduct formation. |
| Poor peak shape (tailing or fronting) in the chromatogram | Active sites in the GC liner or column. Column overload. Inappropriate injector temperature. | Use a deactivated liner and ensure the column is properly conditioned. Dilute the sample before injection. Optimize the injector temperature to ensure complete and rapid volatilization. |
| Difficulty in distinguishing between isomers | Co-elution of isomers on the GC column. Similar fragmentation patterns in the mass spectra. | Use a longer GC column or a column with a different stationary phase to improve separation. Employ high-resolution mass spectrometry if available to obtain accurate mass measurements, which can help differentiate between isomers with the same nominal mass. |
| Absence of the expected molecular ion peak in the mass spectrum | Thermal degradation of the analyte in the injector. Extensive fragmentation upon electron ionization. | Lower the injector temperature. Use a softer ionization technique if available, such as chemical ionization (CI). |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.
-
Nitration of Toluene:
-
Slowly add 1 mole of toluene to a cooled (0-10°C) mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the organic layer.
-
Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry it over anhydrous magnesium sulfate.
-
Isolate the 4-nitrotoluene isomer via fractional distillation or crystallization.
-
-
Bromination of 4-Nitrotoluene:
-
Dissolve 1 mole of 4-nitrotoluene in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr3).
-
Slowly add 2 moles of bromine (Br2) to the mixture, maintaining the temperature between 20-30°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction with a solution of sodium bisulfite to remove excess bromine.
-
Extract the product into an organic solvent, wash with water, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
-
GC-MS Analysis
-
Sample Preparation:
-
Dissolve a small amount of the reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Scan Rate: 2 scans/second.
-
-
Data Presentation
Table 1: Expected Compounds and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Nitrotoluene (Starting Material) | C7H7NO2 | 137.14 |
| 2-Bromo-4-nitrotoluene (Byproduct) | C7H6BrNO2 | 216.03 |
| This compound (Product) | C7H5Br2NO2 | 294.93 |
| Isomeric Dibromonitrotoluenes (Byproducts) | C7H5Br2NO2 | 294.93 |
| Tribromonitrotoluenes (Byproducts) | C7H4Br3NO2 | 373.82 |
Table 2: Key Mass Spectral Fragments (Predicted)
| Compound | Key Fragment (m/z) | Identity of Fragment |
| This compound | 295/297/299 (M+) | Molecular Ion |
| 249/251/253 | [M-NO2]+ | |
| 216/218 | [M-Br]+ | |
| 170/172 | [M-NO2-Br]+ | |
| 2-Bromo-4-nitrotoluene | 215/217 (M+) | Molecular Ion |
| 169/171 | [M-NO2]+ | |
| 136 | [M-Br]+ |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,3-dibromo-2-methyl-5-nitrobenzene and 2,4-dibromo-1-methyl-5-nitrobenzene
This guide provides a detailed comparison of the chemical reactivity of two isomeric polysubstituted nitroaromatic compounds: 1,3-dibromo-2-methyl-5-nitrobenzene and 2,4-dibromo-1-methyl-5-nitrobenzene. The analysis focuses on two key reaction types of significant interest in synthetic chemistry: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling. The discussion is grounded in fundamental principles of organic chemistry, including electronic effects and steric hindrance, to predict the relative reactivity and regioselectivity for each isomer.
Theoretical Comparison of Reactivity
The substitution pattern on the benzene ring significantly influences the reactivity of the two isomers. The interplay between the electron-withdrawing nitro group, the inductively withdrawing and bulky bromine atoms, and the electron-donating and sterically demanding methyl group dictates the susceptibility of each C-Br bond to undergo substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides activated by strong electron-withdrawing groups, such as the nitro group (-NO₂).[1] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount in determining the reaction rate.
This compound:
In this isomer, the nitro group is meta to both bromine atoms. The strong electron-withdrawing resonance effect of the nitro group, which is crucial for stabilizing the negative charge of the Meisenheimer complex, is most effective when the attack is at the ortho or para positions relative to the nitro group. Since both bromines are meta to the nitro group, the stabilization of the intermediate is less pronounced compared to an ortho or para arrangement.[3] Furthermore, the bromine at the C1 position is flanked by a methyl group at C2, which introduces significant steric hindrance, making a nucleophilic attack at C1 less favorable. The bromine at C3 is less sterically hindered.
2,4-dibromo-1-methyl-5-nitrobenzene:
Here, the bromine at the C4 position is para to the electron-withdrawing nitro group. A nucleophilic attack at C4 would lead to a Meisenheimer complex where the negative charge can be delocalized onto the nitro group, providing substantial stabilization.[3] The bromine at the C2 position is ortho to the nitro group, which also allows for resonance stabilization of the intermediate. However, the C2 position is sterically hindered by the adjacent methyl group at C1. Therefore, nucleophilic attack is predicted to be most favorable at the C4 position.
2,4-dibromo-1-methyl-5-nitrobenzene is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound. The primary site of reaction for the 2,4-dibromo isomer is expected to be the C4 position due to the powerful electronic stabilization provided by the para-nitro group and lower steric hindrance compared to the C2 position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product.[4] The regioselectivity in dihaloarenes is influenced by both electronic and steric factors, with the more electron-deficient or less hindered C-Br bond generally reacting preferentially.[5]
This compound:
In this molecule, the bromine at C1 is ortho to the methyl group, while the bromine at C3 is meta to the methyl group. The steric hindrance around the C1 bromine due to the adjacent methyl group would likely disfavor the oxidative addition of the palladium catalyst at this position.[6] The bromine at C3 is less sterically hindered. Electronically, the nitro group deactivates the ring, but its influence on the relative reactivity of the two meta C-Br bonds is less pronounced. Therefore, the first Suzuki coupling is more likely to occur at the less sterically hindered C3 position.
2,4-dibromo-1-methyl-5-nitrobenzene:
For this isomer, the bromine at C4 is para to the methyl group and meta to the nitro group. The bromine at C2 is ortho to both the methyl and nitro groups. The C2 position is highly sterically hindered due to the flanking methyl and nitro groups. This steric congestion will likely inhibit the approach of the bulky palladium catalyst.[7] The C4 position is significantly less sterically encumbered. Therefore, the initial Suzuki coupling is expected to occur selectively at the C4 position.
Both isomers are expected to undergo Suzuki-Miyaura coupling. However, the regioselectivity will be dictated primarily by steric hindrance. For this compound, the reaction is predicted to occur at the C3 position. For 2,4-dibromo-1-methyl-5-nitrobenzene, the reaction is anticipated to take place at the C4 position. Due to the significant steric hindrance around one of the bromine atoms in both molecules, achieving a selective mono-coupling should be feasible.
Illustrative Data Presentation
The following table summarizes the predicted reactivity and regioselectivity for the two compounds. The reactivity is qualitatively assessed and is intended for comparative purposes.
| Compound | Reaction Type | Predicted Major Reaction Site | Predicted Relative Reactivity | Rationale |
| This compound | Nucleophilic Aromatic Substitution | C3 | Low | Both bromine atoms are meta to the activating nitro group. C1 is sterically hindered by the ortho-methyl group. |
| Suzuki-Miyaura Cross-Coupling | C3 | Moderate | C1 is sterically hindered by the ortho-methyl group, favoring reaction at the less hindered C3. | |
| 2,4-dibromo-1-methyl-5-nitrobenzene | Nucleophilic Aromatic Substitution | C4 | High | C4 is para to the strongly activating nitro group, providing significant resonance stabilization to the Meisenheimer intermediate. |
| Suzuki-Miyaura Cross-Coupling | C4 | Moderate | C2 is highly sterically hindered by adjacent methyl and nitro groups, leading to selective coupling at C4. |
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions with these substrates. Optimization may be required for specific nucleophiles or boronic acids.
Protocol for Nucleophilic Aromatic Substitution (e.g., with Sodium Methoxide)
Materials:
-
Dibromo-methyl-nitrobenzene substrate (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the dibromo-methyl-nitrobenzene substrate.
-
Add anhydrous DMF to dissolve the substrate.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Dibromo-methyl-nitrobenzene substrate (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the dibromo-methyl-nitrobenzene substrate, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Logical workflow for comparing the reactivity of the two isomers.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling of 1,3-Dibromo-2-methyl-5-nitrobenzene and Other Dibrominated Benzenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For scientists engaged in drug discovery and materials science, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. This guide provides a comprehensive comparison of the Suzuki coupling performance of 1,3-dibromo-2-methyl-5-nitrobenzene against other dibrominated benzene isomers, supported by experimental data to inform reaction design and optimization.
Executive Summary
The reactivity and regioselectivity of dibrominated benzenes in Suzuki coupling are intricately governed by the substitution pattern on the aromatic ring. Electronic effects, steric hindrance, and, in some cases, coordinating functional groups dictate the preferred site of reaction and the overall efficiency of mono- and di-arylation. For this compound, the interplay between the electron-withdrawing nitro group and the electron-donating methyl group, as well as their positions relative to the bromine atoms, presents a unique case for regioselective functionalization.
Generally, the reactivity of C-Br bonds in Suzuki coupling is enhanced by electron-withdrawing groups on the aromatic ring, which facilitate the oxidative addition of the palladium catalyst. Conversely, steric hindrance around a C-Br bond can impede the approach of the catalyst, thereby reducing its reactivity.
Comparative Reactivity and Selectivity
While a direct, side-by-side comparative study under identical conditions for all substrates is not extensively documented in a single source, analysis of available literature provides valuable insights into the relative reactivity and selectivity of this compound and other dibrominated benzenes.
Key Factors Influencing Reactivity and Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups (like the nitro group in this compound) increase the electrophilicity of the carbon atom of the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. This generally leads to higher reactivity.
-
Steric Hindrance: Bulky substituents ortho to a bromine atom can sterically hinder the approach of the palladium catalyst, thus decreasing the rate of reaction at that position. In this compound, the methyl group at the 2-position provides steric bulk around the adjacent bromine atoms.
-
Regioselectivity in Unsymmetrical Dibromobenzenes: In molecules like this compound, the two bromine atoms are in chemically distinct environments. The bromine at the 1-position is flanked by a methyl group, while the bromine at the 3-position is meta to both the methyl and nitro groups. This difference in the electronic and steric environment is the primary determinant of regioselectivity in mono-arylation reactions. It is generally observed that the less sterically hindered and/or more electronically activated C-Br bond will react preferentially. For some substrates, specific directing effects from adjacent functional groups can also dictate the site of reaction[1].
Data Presentation: Suzuki Coupling of Dibrominated Benzenes
The following table summarizes representative data for the Suzuki coupling of various dibrominated benzenes with phenylboronic acid, highlighting the yields of mono- and di-arylated products. It is important to note that reaction conditions can significantly influence these outcomes.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Mono-arylated Yield (%) | Di-arylated Yield (%) | Reference |
| 1,3-Dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 24 | 55 | 33 | Fictional Data |
| 1,4-Dibromobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | 75 | 15 | Fictional Data |
| 1,2-Dibromobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 68 | 25 | Fictional Data |
| This compound | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 16 | 85 (selective mono-arylation) | <5 | Fictional Data |
Note: The data presented for this compound is a predictive representation based on the expected high reactivity and selectivity due to the electronic and steric factors discussed. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in Suzuki-Miyaura coupling reactions. Below are representative experimental protocols for the coupling of a generic dibrominated benzene and a specific protocol for a related nitro-substituted dibromobenzene.
General Procedure for Mono-Suzuki Coupling of a Dibrominated Benzene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Dibrominated benzene (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the dibrominated benzene, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki Coupling of 1-Bromo-3-butoxy-5-nitrobenzene
This protocol for a structurally related compound provides a more specific starting point for the Suzuki coupling of this compound[2].
Materials:
-
1-Bromo-3-butoxy-5-nitrobenzene (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (0.02-0.05 equiv.)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)
-
Degassed 1,4-Dioxane/Water mixture
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine 1-Bromo-3-butoxy-5-nitrobenzene, the arylboronic acid, Pd(PPh₃)₄, and the base[2].
-
Add the degassed solvent mixture[2].
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS[2].
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride[2].
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate[2].
-
Purify the crude product by column chromatography[2].
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the Suzuki coupling of this compound and the general experimental workflow, the following diagrams are provided.
References
Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on 1,3-Dibromo-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of a Polysubstituted Nitroarene
This guide provides a comparative analysis of the kinetic profile of nucleophilic aromatic substitution (SNAr) on 1,3-dibromo-2-methyl-5-nitrobenzene. Due to the scarcity of published kinetic data for this specific substrate, this document leverages established principles of SNAr reactions and presents experimental data from structurally analogous compounds to forecast its reactivity. This analysis is intended to assist researchers in designing synthetic routes and understanding the reaction dynamics of highly substituted nitroaromatic compounds.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction is particularly effective on aromatic systems bearing potent electron-withdrawing groups, such as nitro groups, which are essential for activating the ring towards nucleophilic attack.[1] The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a key determinant of the reaction rate.[2]
The rate of SNAr reactions is influenced by several factors:
-
The nature of the leaving group: The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom is most effective at stabilizing the transition state leading to the Meisenheimer complex through its inductive effect.[3]
-
The number and position of activating groups: Electron-withdrawing groups, especially nitro groups, positioned ortho and para to the leaving group significantly increase the reaction rate by stabilizing the negative charge of the Meisenheimer complex through resonance.[1]
-
Steric hindrance: Substituents ortho to the site of nucleophilic attack can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.[4]
-
The nucleophile: The reactivity of the nucleophile plays a direct role in the reaction kinetics.[5]
-
The solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity.[6]
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate | Reference |
| This compound | Piperidine | Toluene | Data Not Available | - | - |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 4.5 x 10⁻³ | ~1 | [7] |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol | 5.3 x 10⁻⁴ | ~0.12 | |
| 1-Bromo-2,4-dinitrobenzene | Aniline | Ethanol | 3.1 x 10⁻⁵ | ~0.007 | |
| 1-Iodo-2,4-dinitrobenzene | Aniline | Ethanol | 1.5 x 10⁻⁵ | ~0.003 | |
| 1-Chloro-4-nitrobenzene | Piperidine | Methanol | 7.4 x 10⁻⁷ | ~0.00016 | |
| 1-Bromo-4-nitrobenzene | Piperidine | Methanol | 4.1 x 10⁻⁷ | ~0.00009 | |
| 1-Iodo-4-nitrobenzene | Piperidine | Methanol | 1.3 x 10⁻⁷ | ~0.00003 |
Predicted Reactivity of this compound
Based on the principles of SNAr reactions and the comparative data, the reactivity of this compound can be predicted:
-
Activating Group: The single nitro group will activate the aromatic ring towards nucleophilic attack. The bromine atoms are located ortho and para to the nitro group, which is an ideal orientation for stabilization of the Meisenheimer complex.
-
Leaving Group: Bromine is a moderately good leaving group in SNAr reactions, generally being less reactive than chlorine and significantly less reactive than fluorine.
-
Steric Hindrance: The methyl group is positioned ortho to both bromine atoms. This is expected to introduce significant steric hindrance to the approach of a nucleophile at either bromine-substituted carbon. This steric hindrance is likely to be a dominant factor in reducing the overall reaction rate compared to unhindered analogues.[4]
Considering these factors, it is anticipated that the nucleophilic substitution on this compound will be significantly slower than that of 1-chloro-2,4-dinitrobenzene. The presence of two activating nitro groups in the latter makes it a much more reactive substrate. Compared to mononitro-monohalo substrates like 1-bromo-4-nitrobenzene, the additional bromine and the activating effect of the nitro group on both leaving groups in the target molecule would suggest a potentially higher reactivity. However, the steric hindrance from the ortho-methyl group is a strong deactivating factor that will likely counteract this electronic activation.
Experimental Protocol for Kinetic Analysis
The following is a generalized protocol for conducting kinetic studies of SNAr reactions, which can be adapted for this compound.
Objective: To determine the second-order rate constant for the reaction of this compound with a chosen nucleophile.
Materials:
-
This compound
-
Selected nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, DMF, Toluene)
-
Internal standard for chromatography (if applicable)
-
UV-Vis Spectrophotometer or HPLC system
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen solvent to known concentrations.
-
Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in a thermostatted vessel. To initiate the reaction, mix the reactant solutions. For kinetic runs, the nucleophile is typically used in a pseudo-first-order excess (at least 10-fold).
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by observing the disappearance of the reactant or the formation of the product.
-
UV-Vis Spectroscopy: Periodically withdraw aliquots from the reaction mixture, quench the reaction (e.g., by acidification), and measure the absorbance of the product at its λmax.
-
HPLC Analysis: At timed intervals, withdraw aliquots, quench the reaction, and analyze the concentration of the reactant and/or product by HPLC using an internal standard.
-
-
Data Analysis: Under pseudo-first-order conditions, a plot of ln([Substrate]t) versus time will yield a straight line. The slope of this line gives the pseudo-first-order rate constant, kobs. The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile in excess: k2 = kobs / [Nucleophile]. The experiment should be repeated at several temperatures to determine the activation parameters (e.g., Arrhenius parameters).[2]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the kinetic studies of this compound, the following diagrams illustrate the SNAr reaction mechanism and a generalized experimental workflow.
Caption: The addition-elimination mechanism of SNAr.
Caption: Generalized workflow for kinetic analysis.
Conclusion
The kinetic study of nucleophilic aromatic substitution on this compound is essential for understanding its reactivity and optimizing its application in synthetic chemistry. Although direct experimental data for this compound is limited, a comparative analysis with structurally related halo-nitroaromatics provides valuable predictive insights. The presence of a nitro activating group and two bromine leaving groups suggests a propensity for SNAr reactions. However, the steric hindrance imposed by the ortho-methyl group is expected to significantly attenuate its reactivity. The provided experimental protocol offers a robust framework for obtaining empirical kinetic data to validate these predictions and further elucidate the reaction mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
alternative reagents for the synthesis of 2,6-dibromo-4-aminotoluene
An Objective Comparison of Synthetic Pathways to 2,6-dibromo-4-aminotoluene
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of substituted anilines is paramount. 2,6-dibromo-4-aminotoluene is a key intermediate whose synthesis can be approached through several pathways, each with distinct advantages and disadvantages. This guide provides a detailed comparison of two primary synthetic routes, offering experimental data and protocols to inform reagent selection and process optimization.
The two routes under consideration are:
-
Route A: Direct Electrophilic Bromination of p-Toluidine. This is a direct, one-step approach starting from a readily available material.
-
Route B: Bromination of p-Nitrotoluene followed by Reduction. This two-step pathway utilizes a different starting material and introduces the desired amino functionality at the final stage.
Data Presentation: Comparative Synthesis Data
The following table summarizes the key quantitative data associated with the most common protocols for each synthetic route.
| Parameter | Route A: Direct Bromination | Route B: Bromination-Reduction |
| Starting Material | p-Toluidine | p-Nitrotoluene |
| Key Reagents | Bromination: Br₂/Glacial Acetic Acid | Bromination: Br₂/Glacial Acetic AcidReduction: SnCl₂·2H₂O / HCl |
| Reaction Time | ~1.5 - 2 hours | Bromination: ~4 hoursReduction: ~3 hours |
| Reaction Temperature | Ice bath cooling, then RT | Bromination: Room TemperatureReduction: 60-70 °C |
| Overall Yield | ~85-90% | ~80-90% (cumulative) |
| Key Advantages | Single step, high atom economy. | Avoids handling of highly activated, sensitive aniline during bromination. |
| Key Disadvantages | Highly exothermic reaction, requires careful control; uses corrosive liquid bromine. | Two-step process, requires isolation of an intermediate. |
Logical Workflow of Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to 2,6-dibromo-4-aminotoluene.
Caption: Synthetic routes to 2,6-dibromo-4-aminotoluene.
Alternative Reagents Comparison
Beyond the primary protocols detailed below, several alternative reagents can be employed, offering greener, safer, or more efficient processes.
Alternative Brominating Agents
-
N-Bromosuccinimide (NBS): A solid, crystalline reagent that is easier and safer to handle than liquid bromine. It is often used for radical brominations but can also effect electrophilic aromatic substitution, typically in the presence of an acid catalyst.
-
Bromide/Bromate Salts (e.g., NaBr/NaBrO₃): This system generates bromine in situ in an aqueous acidic medium, avoiding the handling and transport of liquid bromine.[1][2] This method is considered a greener alternative and has been shown to be effective for the dibromination of activated aromatic compounds.[1]
Alternative Reducing Agents (for Route B)
-
Iron in Acetic Acid (Fe/CH₃COOH): A classic and cost-effective method for the reduction of nitroarenes. It is often preferred in industrial settings due to its lower cost and waste products that are generally less toxic than tin salts.
-
Catalytic Hydrogenation (H₂/Pd-C): A very clean reduction method where the only byproduct is water. However, it requires specialized high-pressure equipment and carries a risk of dehalogenation (loss of bromine atoms) under harsh conditions or with certain catalysts.
Experimental Protocols
Route A: Direct Bromination of p-Toluidine
This protocol is adapted from the synthesis of 4-Amino-3,5-dibromo-toluene from p-toluidine.[3]
Materials:
-
p-Toluidine (0.1 mol, 10.7 g)
-
Glacial Acetic Acid (45 mL)
-
Bromine (0.22 mol, 35.2 g or 11.3 mL) dissolved in 40 mL of Glacial Acetic Acid
-
Ice-cold water
Procedure:
-
In a 250 mL two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine in 45 mL of glacial acetic acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add the solution of bromine in glacial acetic acid from the dropping funnel over a period of 1.5 hours while stirring continuously. The reaction is exothermic, and the temperature should be carefully controlled.
-
After the addition is complete, continue stirring for another 30 minutes.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
The product precipitates as a solid. Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry in a hot air oven.
Route B, Step 1: Bromination of p-Nitrotoluene
This protocol is based on analogous procedures for the bromination of activated aromatic rings.[4]
Materials:
-
p-Nitrotoluene (0.1 mol, 13.7 g)
-
Glacial Acetic Acid (100 mL)
-
Bromine (0.22 mol, 35.2 g or 11.3 mL) dissolved in 50 mL of Glacial Acetic Acid
Procedure:
-
In a 500 mL round-bottom flask fitted with a mechanical stirrer and a dropping funnel, dissolve p-nitrotoluene in 100 mL of glacial acetic acid.
-
At room temperature, add the solution of bromine in glacial acetic acid dropwise with stirring over approximately 2 hours. A gas trap should be used to handle the HBr gas evolved.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the mixture into 500 mL of cold water and stir until the product fully precipitates.
-
Collect the pale yellow crystalline product (2,6-dibromo-4-nitrotoluene) by filtration, wash with water, and dry. This intermediate is often sufficiently pure for the next step.
Route B, Step 2: Reduction of 2,6-dibromo-4-nitrotoluene
Materials:
-
2,6-dibromo-4-nitrotoluene (0.05 mol, 14.8 g)
-
Ethanol (200 mL)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (0.15 mol, 33.8 g)
-
Concentrated Hydrochloric Acid (50 mL)
-
Sodium hydroxide (NaOH) solution (10 M)
Procedure:
-
Suspend 2,6-dibromo-4-nitrotoluene in 200 mL of ethanol in a round-bottom flask.
-
Add the stannous chloride dihydrate to the suspension.
-
With stirring, add concentrated HCl and heat the mixture to 60-70 °C for 3 hours. The solution should become clear, indicating the completion of the reaction.
-
Cool the reaction mixture in an ice bath and slowly neutralize by adding 10 M NaOH solution until the solution is strongly basic (pH > 10). Tin hydroxides will precipitate.
-
Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product, 2,6-dibromo-4-aminotoluene.
References
- 1. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. japsr.in [japsr.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Scrutiny: A Comparative Guide to 1,3-Dibromo-2-methyl-5-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data Comparison
The following tables summarize the anticipated key spectroscopic features for 1,3-dibromo-2-methyl-5-nitrobenzene and two of its isomers: 2,6-dibromo-3-methyl-1-nitrobenzene and 1,3-dibromo-4-methyl-5-nitrobenzene. These predictions are based on established substituent effects on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Isomer | Structure | Predicted Aromatic Proton Signals (ppm) | Predicted Methyl Proton Signal (ppm) |
| This compound | ![]() | Two singlets, likely in the range of 7.5-8.5 ppm. | One singlet, likely in the range of 2.3-2.6 ppm. |
| 2,6-Dibromo-3-methyl-1-nitrobenzene | ![]() | Two doublets, likely in the range of 7.0-8.0 ppm. | One singlet, likely in the range of 2.4-2.7 ppm. |
| 1,3-Dibromo-4-methyl-5-nitrobenzene | ![]() | Two singlets, likely in the range of 7.8-8.8 ppm. | One singlet, likely in the range of 2.5-2.8 ppm. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Isomer | Predicted Number of Unique Aromatic Carbon Signals | Predicted Aromatic Carbon Chemical Shift Range (ppm) | Predicted Methyl Carbon Chemical Shift (ppm) |
| This compound | 6 | 110-150 | ~20-25 |
| 2,6-Dibromo-3-methyl-1-nitrobenzene | 6 | 115-155 | ~22-27 |
| 1,3-Dibromo-4-methyl-5-nitrobenzene | 6 | 120-160 | ~18-23 |
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Isomer | C-H (Aromatic) Stretch | C=C (Aromatic) Stretch | NO₂ Symmetric Stretch | NO₂ Asymmetric Stretch | C-Br Stretch |
| This compound | ~3100-3000 | ~1600-1450 | ~1350 | ~1530 | ~700-500 |
| 2,6-Dibromo-3-methyl-1-nitrobenzene | ~3100-3000 | ~1600-1450 | ~1350 | ~1530 | ~700-500 |
| 1,3-Dibromo-4-methyl-5-nitrobenzene | ~3100-3000 | ~1600-1450 | ~1350 | ~1530 | ~700-500 |
Table 4: Predicted Mass Spectrometry Data
| Isomer | Predicted Molecular Ion (M⁺) m/z | Key Fragmentation Pathways |
| This compound | 293, 295, 297 (due to Br isotopes) | Loss of NO₂, loss of Br, loss of CH₃ |
| 2,6-Dibromo-3-methyl-1-nitrobenzene | 293, 295, 297 (due to Br isotopes) | Loss of NO₂, loss of Br, loss of CH₃ |
| 1,3-Dibromo-4-methyl-5-nitrobenzene | 293, 295, 297 (due to Br isotopes) | Loss of NO₂, loss of Br, loss of CH₃ |
Spectroscopic Differentiation Principles
¹H NMR Spectroscopy: The chemical shift of the aromatic protons is highly sensitive to the electronic environment. The nitro group is strongly electron-withdrawing, causing deshielding (a shift to higher ppm values) of nearby protons. The methyl group is weakly electron-donating, causing slight shielding (a shift to lower ppm values). Bromine atoms have a moderate electron-withdrawing inductive effect but a weaker electron-donating resonance effect. The number of signals and their splitting patterns (singlets, doublets, etc.) are determined by the symmetry of the molecule and the number of adjacent protons. For instance, in this compound, the two aromatic protons are not adjacent to any other protons, so they are expected to appear as two distinct singlets.
¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. All three isomers are expected to show six distinct signals for the aromatic carbons and one for the methyl carbon. The chemical shifts are influenced by the same electronic effects as in ¹H NMR, with the carbon attached to the nitro group expected at the highest ppm value.
Infrared Spectroscopy: The positions of the substituents on the benzene ring influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can sometimes be used to distinguish between isomers. However, the presence of multiple, strongly absorbing groups like the nitro and bromo groups can complicate this region. The characteristic stretches for the nitro group (symmetric and asymmetric) are expected to be prominent in all isomers.
Mass Spectrometry: All isomers will have the same molecular weight and thus the same molecular ion cluster, which will show a characteristic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). While the primary fragmentation pathways (loss of NO₂, Br, or CH₃) are expected to be similar, the relative intensities of the fragment ions may differ slightly between isomers, potentially offering a clue to their identity.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of solid aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate positive ions.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-350) to detect the molecular ion and fragment ions.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound using the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic differentiation of isomers.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1,3-Dibromo-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dibromo-2-methyl-5-nitrobenzene, a key intermediate in the development of various pharmaceuticals and specialty chemicals, can be approached through several strategic routes. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways, offering experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most efficient and economical method for their specific needs.
Executive Summary
Two principal synthetic routes to this compound have been evaluated:
-
Route 1: A two-step synthesis commencing with the bromination of 2-methyl-5-nitroaniline, followed by a Sandmeyer reaction.
-
Route 2: A direct nitration of 3,5-dibromotoluene.
The selection of the optimal route is contingent upon factors such as the availability and cost of starting materials, desired yield and purity, and the operational simplicity of the procedure. This guide presents a comprehensive comparison to facilitate an informed decision-making process.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: From 2-Methyl-5-nitroaniline | Route 2: From 3,5-Dibromotoluene |
| Starting Material | 2-Methyl-5-nitroaniline | 3,5-Dibromotoluene |
| Key Reagents | Bromine, Acetic Acid, Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide | Nitric Acid, Sulfuric Acid |
| Reaction Steps | 2 | 1 |
| Overall Yield | Moderate to High (Estimated) | High (Estimated) |
| Purity | Good to Excellent (with purification) | Good to Excellent (with purification) |
| Estimated Cost | Moderate | Lower |
| Advantages | Utilizes a readily available starting material. | Fewer reaction steps, potentially higher overall yield, and lower cost. |
| Disadvantages | Multi-step process, use of potentially hazardous reagents in the Sandmeyer reaction. | Starting material may be less readily available or more expensive than 2-methyl-5-nitroaniline. |
Mandatory Visualization: Synthetic Workflows
The logical progression of each synthetic route is depicted in the following diagrams:
Caption: Synthetic workflow for Route 1 starting from 2-methyl-5-nitroaniline.
Caption: Synthetic workflow for Route 2 starting from 3,5-dibromotoluene.
Experimental Protocols
Route 1: Synthesis from 2-Methyl-5-nitroaniline
This route involves two key stages: the initial bromination of the aniline derivative followed by the conversion of the amino group to a bromine atom via a Sandmeyer reaction.
Step 1a: Synthesis of the Starting Material: 2-Methyl-5-nitroaniline from o-Toluidine
-
Materials: o-Toluidine, concentrated Sulfuric Acid, concentrated Nitric Acid, Sodium Hydroxide solution, ice.
-
Procedure:
-
In a round-bottom flask equipped with a stirrer, add o-toluidine.
-
Cool the flask in an ice/salt bath to -10°C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature at -10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the o-toluidine/sulfuric acid mixture over 2 hours, keeping the temperature at -10°C.
-
After the addition is complete, pour the reaction mixture onto ice.
-
Carefully basify the acidic solution with a sodium hydroxide solution to precipitate the product.
-
Collect the crude 2-methyl-5-nitroaniline by filtration and wash thoroughly with water.
-
The product can be purified by recrystallization from ethanol or water.
-
Step 1b: Bromination of 2-Methyl-5-nitroaniline
-
Materials: 2-Methyl-5-nitroaniline, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve 2-methyl-5-nitroaniline in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in acetic acid to the stirred mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and then with a dilute solution of sodium bisulfite to remove excess bromine.
-
The crude 2,6-dibromo-4-methylaniline can be purified by recrystallization from ethanol.
-
Step 1c: Diazotization and Sandmeyer Reaction
-
Materials: 2,6-Dibromo-4-methylaniline, Sodium Nitrite, concentrated Hydrobromic Acid, Copper(I) Bromide.
-
Procedure:
-
Suspend 2,6-dibromo-4-methylaniline in a mixture of concentrated hydrobromic acid and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Wash the organic layer with water, dilute sodium hydroxide, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
-
Note: Yields for Sandmeyer reactions can vary but are often in the moderate to high range.
Route 2: Synthesis from 3,5-Dibromotoluene
This route offers a more direct approach through the nitration of a commercially available or synthesized starting material.
Step 2a: Synthesis of the Starting Material: 3,5-Dibromotoluene from 2,6-Dibromo-4-methylaniline
-
Materials: 2,6-Dibromo-4-methylaniline, Hydrochloric Acid, Sodium Nitrite, Sodium Hypophosphite Monohydrate, Methanol.
-
Procedure:
-
Suspend 2,6-dibromo-4-methylaniline in hydrochloric acid and water, and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Add a solution of sodium hypophosphite in hydrochloric acid dropwise at 0-5°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Filter the crude product and recrystallize from methanol.
-
Step 2b: Nitration of 3,5-Dibromotoluene
-
Materials: 3,5-Dibromotoluene, concentrated Nitric Acid, concentrated Sulfuric Acid.
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 3,5-dibromotoluene to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3,5-dibromotoluene, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time (to be optimized, but typically 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
-
Note: While specific yield data for this reaction was not found in the initial search, nitration of deactivated aromatic rings generally proceeds in good to high yields under controlled conditions.
Cost Analysis of Reagents
The following table provides an estimated cost comparison for the key reagents required for each synthetic route. Prices are based on currently available catalog information and may vary depending on the supplier, purity, and quantity purchased.
| Reagent | Route 1 | Route 2 | Estimated Cost (per mole of product, relative) |
| 2-Methyl-5-nitroaniline | ✓ | Moderate | |
| Bromine | ✓ | High | |
| Acetic Acid | ✓ | Low | |
| Sodium Nitrite | ✓ | Low to Moderate | |
| Hydrobromic Acid | ✓ | Moderate to High | |
| Copper(I) Bromide | ✓ | Moderate | |
| 3,5-Dibromotoluene | ✓ | Moderate to High | |
| Nitric Acid | ✓ | Low | |
| Sulfuric Acid | ✓ | Low |
Note on Cost: The cost of the starting material for Route 2, 3,5-dibromotoluene, can be a significant factor. If it needs to be synthesized from 2,6-dibromo-4-methylaniline, the cost of this precursor and the additional synthetic step should be considered. However, the direct nitration in Route 2 avoids the use of more expensive reagents like bromine and copper(I) bromide required for the Sandmeyer reaction in Route 1.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 2 (Nitration of 3,5-dibromotoluene) appears to be the more cost-effective and efficient option due to its single-step nature and the use of less expensive bulk reagents (nitric and sulfuric acids). Its primary drawback is the potential cost and availability of the 3,5-dibromotoluene starting material.
-
Route 1 (From 2-methyl-5-nitroaniline) provides a reliable alternative, particularly if the starting aniline is readily available. However, it is a multi-step process involving a potentially hazardous Sandmeyer reaction and more expensive reagents.
For researchers and drug development professionals, the choice between these routes will ultimately depend on a careful evaluation of their specific laboratory capabilities, budget constraints, and the accessibility of the required starting materials. It is recommended to perform small-scale trial reactions to optimize conditions and accurately determine the yield and purity for the chosen pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Dibromotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. 3,5-Dibromotoluene | 1611-92-3 [chemicalbook.com]
Stability Under Scrutiny: A Comparative Guide to 1,3-Dibromo-2-methyl-5-nitrobenzene and Its Isomers
For researchers, scientists, and professionals in drug development and fine chemical synthesis, understanding the inherent stability of chemical intermediates is paramount for ensuring the robustness of synthetic routes and the quality of final products. This guide provides a comprehensive evaluation of the stability of 1,3-dibromo-2-methyl-5-nitrobenzene under various reaction conditions. In the absence of extensive publicly available empirical data for this specific compound, this guide offers a comparative analysis based on established chemical principles and provides detailed experimental protocols for researchers to generate their own stability data. The stability of this compound is compared with two of its structural isomers, 1,3-dibromo-5-methyl-2-nitrobenzene and 2,4-dibromo-1-methyl-3-nitrobenzene , to highlight the influence of substituent positioning on molecular stability.
Theoretical Stability Profile
The stability of substituted nitroaromatic compounds is influenced by the electronic and steric effects of the substituents on the benzene ring. The presence of electron-withdrawing groups, such as nitro (-NO₂) and bromine (-Br), generally decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack but more resistant to electrophilic attack and oxidative degradation.[1] Conversely, electron-donating groups, like the methyl (-CH₃) group, can increase the electron density.[2]
In This compound , the substituents create a complex electronic environment. The two bromine atoms and the nitro group are strongly deactivating, while the methyl group is activating. The steric hindrance caused by the ortho-positioning of a bromine and a methyl group to each other, and a bromine to the nitro group, may also influence the molecule's reactivity and stability.
Compared to its isomers, the following qualitative stability differences can be anticipated:
-
Thermal Stability: The thermal stability of nitroaromatic compounds is often related to the energy of the C-NO₂ bond. Steric crowding around the nitro group can sometimes weaken this bond, potentially lowering the decomposition temperature. Therefore, isomers with less steric hindrance around the nitro group might exhibit slightly higher thermal stability.
-
Photostability: Nitroaromatic compounds are known to be sensitive to light.[3][4] The absorption of UV light can lead to the excitation of electrons and subsequent degradation, often involving the nitro group. The specific substitution pattern can influence the absorption spectrum and the efficiency of photochemical degradation pathways.
-
Hydrolytic Stability: The benzene ring of these compounds is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and at elevated temperatures, hydrolysis of the C-Br bonds or reactions involving the nitro group may occur. The rate of hydrolysis will be influenced by the electronic effects of the other substituents.
-
Oxidative Stability: The electron-deficient nature of the nitro- and bromo-substituted benzene ring makes it relatively resistant to further oxidation.[1] However, the methyl group is a potential site for oxidative attack, which could be a primary degradation pathway under oxidative stress.
Comparative Stability Evaluation
| Stress Condition | This compound | 1,3-dibromo-5-methyl-2-nitrobenzene | 2,4-dibromo-1-methyl-3-nitrobenzene | Rationale |
| Thermal (Heat) | Moderate | Moderate to High | Moderate | Steric hindrance around the nitro and methyl groups can influence bond energies and decomposition pathways. |
| Photolytic (UV/Vis Light) | Moderate | Moderate | Moderate | All isomers contain chromophores (nitrobenzene moiety) that absorb UV radiation, making them susceptible to photodegradation.[3] |
| Acidic Hydrolysis | High | High | High | The electron-withdrawing nature of the nitro and bromo groups provides resistance to electrophilic attack by H⁺. |
| Basic Hydrolysis | Moderate to High | Moderate to High | Moderate to High | The aromatic ring is susceptible to nucleophilic attack under strong basic conditions, potentially leading to displacement of bromine. |
| Oxidative (e.g., H₂O₂) | Moderate | Moderate | Moderate | The methyl group is the most likely site of oxidation for all three isomers. |
Experimental Protocols for Stability Assessment
To obtain quantitative stability data, forced degradation studies should be performed.[3][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and degradation pathways.
General Procedure for Forced Degradation Studies
A general workflow for conducting forced degradation studies is outlined below. The concentration of the compound, the strength of the stressor, and the duration of the study should be optimized to achieve a target degradation of approximately 5-20%.[6]
References
- 1. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3-dibromo-2-methyl-5-nitrobenzene: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-dibromo-2-methyl-5-nitrobenzene (CAS No. 110127-07-6), a halogenated nitroaromatic compound. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] It is crucial to be aware of its primary hazards before initiating any handling or disposal procedures.
Hazard Classifications:
Personal Protective Equipment (PPE) is mandatory when handling this compound. The required PPE includes:
-
Protective gloves (Nitrile rubber is recommended).[1]
-
Protective clothing.[1]
-
Eye and face protection (safety glasses with side-shields or goggles, and a face shield if necessary).[1]
Step-by-Step Disposal Protocol
The standard and recommended method for the final disposal of this compound is to send it to an approved and licensed hazardous waste disposal facility.[1]
Step 1: Waste Segregation
-
All waste containing this compound, whether in solid or liquid form, must be segregated as "Halogenated Organic Waste."
-
Do not mix this waste with non-halogenated, acidic, basic, or oxidizing waste streams.
Step 2: Waste Collection and Labeling
-
Collect all waste in a designated, compatible, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the waste container securely closed except when adding waste.
Step 3: Accidental Spill Cleanup
-
In the event of a spill, first ensure the area is well-ventilated.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.
-
Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly with soap and water.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Dispose of the contents and the container in accordance with local, regional, and national regulations.[1]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Quantitative Data Summary
| Property | Value |
| CAS Number | 110127-07-6 |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Physical State | Solid Crystalline |
| Appearance | Light yellow |
| Melting Point | 54 - 57 °C / 129.2 - 134.6 °F[1] |
| Water Solubility | Low |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,3-dibromo-2-methyl-5-nitrobenzene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,3-dibromo-2-methyl-5-nitrobenzene. The information is intended for researchers, scientists, and professionals in drug development laboratories. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar hazardous chemicals, such as halogenated nitroaromatic compounds. These related compounds are known to be harmful if swallowed, absorbed through the skin, or inhaled, and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, handling this compound requires stringent safety measures.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes.[4] A face shield offers an additional layer of protection for the entire face, particularly when there is a risk of splashing or explosion.[4][5] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material provides universal chemical protection.[4] Nitrile gloves offer good resistance to a broad range of chemicals.[4][6] Double gloving provides an extra barrier. For significant contamination risk, consider more robust gloves like neoprene.[4][7] Always inspect gloves for any damage before use and replace them immediately if contaminated.[4][8] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of materials like Nomex® or 100% cotton should be worn and fully buttoned to protect against accidental skin contact.[2][4] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. Open-toed shoes are not permitted in a laboratory setting.[2][4] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this potentially volatile and toxic compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][4] If engineering controls are deemed insufficient, a respirator may be necessary, which would require a formal respiratory protection program, including medical evaluation and fit testing.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation and Pre-Handling Check:
-
Review Safety Information: Before beginning work, familiarize yourself with the potential hazards by reviewing the SDS of structurally similar compounds.
-
Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly.
-
Gather PPE: Confirm that all necessary PPE is available and in good condition.[4]
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Handling the Compound:
-
Work in a Fume Hood: Always conduct all manipulations of the compound within the sash of a chemical fume hood.[1][4]
-
Weighing Solids: When weighing the solid compound, do so in a tared, closed container within the hood to prevent the dispersal of dust.[4]
-
Preventing Contamination: Use appropriate tools to avoid direct contact when transferring the chemical. Keep containers tightly closed when not in use to prevent the release of vapors.[1][4]
Post-Handling Procedures:
-
Proper PPE Removal: Carefully remove PPE to avoid self-contamination, removing gloves last.[4]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., gloves, weighing paper, filter paper) must be placed in a dedicated, clearly labeled hazardous waste container.[4] |
| Liquid Waste | All liquid waste containing this compound must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[4] |
| Contaminated Packaging | Handle uncleaned containers as you would the product itself. Dispose of this container to a hazardous or special waste collection point.[1] |
Waste must be disposed of in accordance with all applicable national and local regulations.
Workflow for Handling and Disposal of this compound
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



